molecular formula C24H32O4S B12371441 Spironolactone-d6

Spironolactone-d6

货号: B12371441
分子量: 422.6 g/mol
InChI 键: LXMSZDCAJNLERA-MWPZMKMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spironolactone-d6 is a useful research compound. Its molecular formula is C24H32O4S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H32O4S

分子量

422.6 g/mol

IUPAC 名称

S-[(7R,10R,13S,17R)-3',3',4',4',16,16-hexadeuterio-10,13-dimethyl-3,5'-dioxospiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2

InChI 键

LXMSZDCAJNLERA-MWPZMKMXSA-N

手性 SMILES

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15C(C(C(=O)O5)([2H])[2H])([2H])[2H])C)C)SC(=O)C)[2H]

规范 SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Spironolactone-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Spironolactone-d6. While primarily used as an internal standard in pharmacokinetic and bioequivalence studies, an understanding of its characteristics, alongside its non-deuterated parent compound, spironolactone (B1682167), is crucial for accurate and reliable research.

Chemical Structure and Identification

This compound is a deuterated analog of spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of spironolactone in biological matrices.

Molecular Formula: C₂₄H₂₆D₆O₄S Molecular Weight: 422.61 g/mol

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium. The properties of spironolactone are well-characterized and are summarized in the table below.

PropertyValueReference
Appearance White to yellowish-white powder[1]
Melting Point 201-208 °C (decomposes)
Solubility Practically insoluble in water; soluble in alcohol; freely soluble in benzene (B151609) and chloroform[2]
logP 2.84
pKa Not applicable (non-ionizable under physiological conditions)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound.

Mass Spectrometry

Mass spectrometry is the primary technique for which this compound is utilized. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it serves as an internal standard to correct for matrix effects and variations in instrument response.

ParameterSpironolactoneThis compound
Molecular Ion [M+H]⁺ m/z 417.2m/z 423.2 (calculated)
Major MS/MS Transition m/z 341.2 → 107.2m/z 347.1 → 107.2

The fragmentation pattern of spironolactone typically involves the loss of the thioacetyl group. The observed transition for this compound confirms that the deuterium labeling is stable and does not readily exchange under typical ESI-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure and determine the positions of deuterium labeling in this compound. The absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation, and the corresponding changes in the ¹³C NMR spectrum, provide definitive structural information. Detailed peak assignments for spironolactone can be found in the literature and serve as a reference for analyzing the spectra of its deuterated analog.

A representative ¹H NMR spectrum of spironolactone in DMSO-d₆ is available in the scientific literature.[3] The spectrum of this compound would be expected to show a reduction in the integration of the signals corresponding to the deuterated positions.

Synthesis and Experimental Protocols

Synthesis of Spironolactone

The synthesis of spironolactone has been extensively documented and typically starts from dehydroepiandrosterone (B1670201) (DHEA). A general synthetic scheme is outlined below. The synthesis of this compound would involve the use of deuterated reagents at the appropriate steps to introduce the deuterium labels.

Spironolactone_Synthesis_Workflow DHEA Dehydroepiandrosterone (DHEA) Intermediate1 Ethynylation DHEA->Intermediate1 Acetylene, Base Intermediate2 Carboxylation Intermediate1->Intermediate2 Grignard Reagent, CO2 Intermediate3 Partial Hydrogenation Intermediate2->Intermediate3 Lindlar Catalyst, H2 Intermediate4 Lactonization Intermediate3->Intermediate4 Acid Catalyst Intermediate5 Thioacetylation Intermediate4->Intermediate5 Thioacetic Acid Spironolactone Spironolactone Intermediate5->Spironolactone

A simplified workflow for the synthesis of Spironolactone from DHEA.
Experimental Protocol: Quantification of Spironolactone in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of spironolactone in a biological matrix.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical experimental workflow for quantifying spironolactone in plasma.

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of spironolactone. Deuterium substitution is not expected to alter the mechanism of action, which is primarily through competitive antagonism of the mineralocorticoid receptor (MR).

Spironolactone and its active metabolites bind to the MR, preventing aldosterone from binding and activating the receptor. This leads to a cascade of downstream effects, primarily in the kidneys, resulting in increased sodium and water excretion and potassium retention.

Spironolactone_Signaling_Pathway Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Antagonism Aldosterone Aldosterone Aldosterone->MR Binding Aldo_MR_Complex Aldosterone-MR Complex MR->Aldo_MR_Complex Nucleus Nucleus Aldo_MR_Complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., ENaC, ROMK) Nucleus->Gene_Transcription Activation Ion_Transport ↑ Na+ Reabsorption ↓ K+ Secretion Gene_Transcription->Ion_Transport

The signaling pathway of spironolactone's antagonistic action on the mineralocorticoid receptor.

Conclusion

This compound is an indispensable tool in the quantitative analysis of spironolactone, enabling robust and reliable bioanalytical methods. While its chemical and biological properties are largely inferred from its non-deuterated parent compound, understanding the specific mass spectrometric behavior of the deuterated analog is critical for its application. Researchers are advised to obtain detailed analytical data from their suppliers to ensure the quality and accuracy of their studies.

References

Synthesis and Isotopic Labeling of Spironolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spironolactone (B1682167), a widely used potassium-sparing diuretic and aldosterone (B195564) antagonist. It details the established synthetic routes, including key starting materials, intermediates, and reaction conditions. Furthermore, this guide explores potential strategies for the isotopic labeling of Spironolactone with deuterium (B1214612) (²H) and carbon-13 (¹³C), which are crucial for metabolism, pharmacokinetic studies, and as internal standards in analytical assays. While specific literature on the complete synthesis of isotopically labeled Spironolactone is limited, this document outlines proposed methodologies based on established synthetic pathways and the availability of labeled precursors.

Core Synthesis of Spironolactone

The most prevalent and industrially significant synthesis of Spironolactone involves the reaction of canrenone (B1668266) with a thioacetylating agent. Canrenone, a key intermediate, can be synthesized from common steroid starting materials such as Dehydroepiandrosterone (DHEA) or 4-Androstenedione (4-AD).

Data Presentation: Synthesis of Spironolactone from Canrenone

The following table summarizes quantitative data from various reported methodologies for the synthesis of Spironolactone from canrenone.

ParameterMethod 1Method 2Method 3
Starting Material CanrenoneCanrenoneCanrenone
Reagents Potassium thioacetate (B1230152), Oxalic acidPotassium thioacetate, Methanesulfonic acidThioacetic acid, Trimethylsilyl triflate
Solvent Ethanol (B145695)EthanolTetrahydrofuran
Reaction Time 5 hours4 hours1 hour
Reaction Temperature RefluxRefluxRoom Temperature
Yield (%) 75.8%[1]76%[1]76%[2]
Purity (HPLC) 99.3%[1]99.0%[1]99.6%[2]

Experimental Protocols

Synthesis of Unlabeled Spironolactone from Canrenone

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

  • Canrenone

  • Potassium thioacetate

  • Oxalic acid or Methanesulfonic acid

  • Ethanol

  • Water

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and stirring apparatus

  • Cooling bath

Procedure:

  • To a reaction vessel, add canrenone (e.g., 12.25 g) and ethanol (e.g., 100 ml).

  • Add potassium thioacetate (e.g., 8.6 g).

  • Heat the mixture to reflux under a nitrogen atmosphere with constant stirring.

  • Slowly add a solution of an acidic catalyst (e.g., 9.5 g of oxalic acid or 7.3 g of methanesulfonic acid) in ethanol dropwise over approximately 1 hour.

  • Continue to reflux the reaction mixture for an additional 3-4 hours.

  • After the reaction is complete (monitored by TLC or HPLC), stop heating and cool the mixture to -10°C in a cooling bath.

  • Maintain the temperature for 1.5-2.5 hours to allow for complete precipitation.

  • Filter the precipitate and wash the filter cake with cold water and then cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Spironolactone.

Proposed Synthesis of Deuterium-Labeled Spironolactone (Spironolactone-d₃)

This proposed method adapts the established synthesis by using a deuterated thioacetylating agent.

Materials:

  • Canrenone

  • Deuterated potassium thioacetate (CH₃C(O)SK-d₃) - This would need to be synthesized, for example, from deuterated acetyl chloride and potassium hydrosulfide.

  • Oxalic acid or Methanesulfonic acid

  • Ethanol

  • Water

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and stirring apparatus

  • Cooling bath

Procedure:

  • Follow the same procedure as for the unlabeled Spironolactone synthesis, substituting deuterated potassium thioacetate for the unlabeled reagent.

  • The workup and purification steps would remain the same. The final product would be Spironolactone with a deuterated acetyl group.

Proposed Synthesis of Carbon-13-Labeled Spironolactone ([¹³C₂]-Spironolactone)

This proposed method involves the use of a ¹³C-labeled thioacetylating agent.

Materials:

  • Canrenone

  • Potassium thioacetate-¹³C₂ ([¹³CH₃]¹³C(O)SK) - This would need to be synthesized from commercially available ¹³C₂-acetic acid or ¹³C₂-acetyl chloride.[4]

  • Oxalic acid or Methanesulfonic acid

  • Ethanol

  • Water

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and stirring apparatus

  • Cooling bath

Procedure:

  • Follow the same procedure as for the unlabeled Spironolactone synthesis, substituting potassium thioacetate-¹³C₂ for the unlabeled reagent.

  • The workup and purification steps would remain the same. The final product would be Spironolactone labeled with ¹³C at both carbons of the acetylthio group.

Visualizations

Signaling Pathway of Spironolactone

cluster_cell Renal Epithelial Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Blocks nucleus Nucleus MR->nucleus Translocates NaK_pump Na+/K+ Pump nucleus->NaK_pump Increases Transcription ENaC Epithelial Sodium Channel (ENaC) nucleus->ENaC Increases Transcription

Caption: Mechanism of action of Spironolactone as an aldosterone antagonist.

Experimental Workflow for Spironolactone Synthesis

start Start reaction_setup Reaction Setup: - Add Canrenone, Solvent,  and Thioacetate to vessel start->reaction_setup heating Heat to Reflux reaction_setup->heating catalyst_addition Add Acid Catalyst heating->catalyst_addition reflux Reflux for 3-5 hours catalyst_addition->reflux cooling Cool to -10°C reflux->cooling precipitation Precipitation cooling->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization final_product Pure Spironolactone recrystallization->final_product

Caption: General experimental workflow for the synthesis of Spironolactone.

Synthetic Pathway of Spironolactone

cluster_main Spironolactone Synthesis cluster_precursors Canrenone Precursors Canrenone Canrenone Spironolactone Spironolactone Canrenone->Spironolactone + Thioacetate Acid Catalyst, Reflux Thioacetate Potassium Thioacetate (or Thioacetic Acid) Thioacetate->Spironolactone DHEA DHEA DHEA->Canrenone Multiple Steps Androstenedione 4-Androstenedione Androstenedione->Canrenone Multiple Steps

Caption: Synthetic pathway of Spironolactone from canrenone and its precursors.

References

Technical Guide: Certificate of Analysis for Spironolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Spironolactone-d6. This compound is a deuterated analog of Spironolactone, commonly used as an internal standard in pharmacokinetic and bioequivalence studies. A thorough understanding of its quality and characterization is crucial for ensuring accurate and reproducible research outcomes.

Compound Information

This compound is a synthetic steroid that acts as a competitive aldosterone (B195564) antagonist. Its structure is identical to Spironolactone, with the exception of six deuterium (B1214612) atoms incorporated into the molecule, which increases its molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods.

IdentifierValue
Product Name This compound
Molecular Formula C₂₄H₂₆D₆O₄S
Molecular Weight 422.61 g/mol
CAS Number Not available for d6, 52-01-7 for unlabeled
Appearance White to off-white solid

Analytical Data and Specifications

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its identity, purity, and quality.

Table 1: Identity and Purity
TestSpecificationResult
Purity (HPLC) ≥ 98.5%99.82%
Isotopic Enrichment ≥ 98%99%
¹H NMR Conforms to structureConsistent with structure
Mass Spectrometry Conforms to structureConsistent with structure

Note: Results are representative and may vary between batches.

Table 2: Physicochemical Properties
TestSpecificationResult
Appearance White to yellowish-white powderWhite powder[1]
Loss on Drying ≤ 0.5% (105°C, 2 h)0.03% (105°C, 2 h)[1]
Infrared Spectrum AuthenticAuthentic[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results presented in a CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent.

  • Mobile Phase: An isocratic mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a ratio of 77:21:2 (v/v/v).[2]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 254 nm and 283 nm.[2]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and determine its isotopic enrichment. It is also the primary method in which this compound is used as an internal standard.[4][5]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm) or equivalent.

    • Mobile Phase: 0.1% formic acid in a water:methanol (30:70, v/v) mixture.

    • Flow Rate: A gradient flow is often employed, for example: 320 µL/min for 3.2 min, then ramping down to 180 µL/min.[4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

    • Transitions:

      • Spironolactone: m/z 341.2 → 107.2[4]

      • This compound (IS): m/z 347.1 → 107.2[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The resulting spectrum should be consistent with the expected structure, showing the absence of signals at the deuterated positions.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6][7]

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are then compared to a reference spectrum of Spironolactone to confirm the structure and the positions of deuteration.

Visualizations

The following diagrams illustrate the experimental workflows described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in Mobile Phase inject Inject 20 µL onto C8 Column prep->inject Sample separate Isocratic Separation (Water:THF:ACN) inject->separate detect UV Detection (254/283 nm) separate->detect process Generate Chromatogram detect->process Signal quantify Calculate Purity process->quantify

HPLC Purity Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep Prepare Sample Solution inject Inject onto C18 Column prep->inject Sample separate Gradient Elution (Water/Methanol) inject->separate ionize Positive ESI separate->ionize Eluent monitor MRM Detection (m/z 347.1 -> 107.2) ionize->monitor analyze Confirm Identity & Isotopic Enrichment monitor->analyze Data

LC-MS/MS Identity Confirmation Workflow

This guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for this compound. For specific applications, researchers should always refer to the CoA provided by the manufacturer for the particular batch in use.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated spironolactone (B1682167). Intended for a scientific audience, this document details the methodologies for key analytical experiments and presents quantitative data in a structured format to facilitate research and development.

Introduction

Deuterated spironolactone (Spironolactone-d3) is a stable isotope-labeled version of spironolactone, a potassium-sparing diuretic and antagonist of the mineralocorticoid and androgen receptors.[1][2] The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic profile of a drug, potentially leading to a more favorable metabolic pathway and improved therapeutic performance.[3] This guide focuses on the fundamental physical and chemical characteristics of deuterated spironolactone, providing a critical resource for its application in research and drug development.

Chemical Properties

Deuterated spironolactone is a synthetic steroid with a lactone ring, belonging to the class of aldosterone (B195564) antagonists.[4]

PropertyValueSource
Molecular Formula C24H29D3O4S[2]
Formula Weight 419.6 g/mol [2]
Nominal Mass 419N/A
Average Mass 419.592[5]
Monoisotopic Mass 419.2209N/A
Isotopic Purity ≥99% atom D[6]
Chemical Purity ≥95% (HPLC)[7]
CAS Number (Unlabeled) 52-01-7[4]

Table 1: Chemical Properties of Deuterated Spironolactone

Physical Properties

The physical properties of deuterated spironolactone are expected to be very similar to its non-deuterated counterpart. However, specific experimental data for the deuterated form is limited in publicly available literature. The data for spironolactone is provided below as a close approximation.

PropertyValue (Spironolactone)Source
Melting Point 198–207°C (with decomposition)[8][9]
Boiling Point 504.87°C (rough estimate)[10]
pKa -4.9, 18.0[11][12]
LogP 2.78[11]
Appearance White to light yellow-brown, fine powder[8]

Table 2: Physical Properties of Spironolactone (as a proxy for Deuterated Spironolactone)

Solubility
SolventSolubility (Spironolactone-d3)Solubility (Spironolactone)Source
AcetonitrileSolubleSoluble[2]
DMSOSolubleSoluble[2]
MethanolSolubleSlightly Soluble[2][11]
ChloroformNot specifiedFreely Soluble[8]
Ethanol (95%)Not specifiedSoluble[8]
WaterNot specifiedPractically Insoluble (22 mg/L at 25°C)[9][11]

Table 3: Solubility Profile of Deuterated and Non-Deuterated Spironolactone

Signaling Pathways

Spironolactone exerts its therapeutic effects primarily through the antagonism of two key nuclear receptors: the Mineralocorticoid Receptor (MR) and the Androgen Receptor (AR).

Mineralocorticoid Receptor (MR) Antagonism

Spironolactone competitively binds to the MR, preventing the binding of aldosterone.[13] This inhibition blocks the downstream signaling cascade that leads to the expression of aldosterone-induced proteins, which are responsible for sodium and water retention and potassium excretion in the kidneys.[13]

G cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) MR_HSP_complex MR-HSP Complex Aldosterone->MR_HSP_complex Binds Aldo_MR_complex Aldosterone-MR Complex MR->Aldo_MR_complex Forms HSP Heat Shock Proteins (HSP) MR_HSP_complex->MR Dissociates MR_HSP_complex->HSP Releases Aldo_MR_dimer Dimerized Aldosterone-MR Aldo_MR_complex->Aldo_MR_dimer Dimerizes & Translocates Spironolactone Spironolactone Spironolactone->MR_HSP_complex Inhibits Binding HRE Hormone Response Element (HRE) Aldo_MR_dimer->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates AIPs Aldosterone-Induced Proteins (AIPs) Gene_Transcription->AIPs Leads to

Caption: Mineralocorticoid Receptor signaling pathway antagonism by spironolactone.
Androgen Receptor (AR) Antagonism

Spironolactone also acts as a competitive antagonist at the Androgen Receptor, blocking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[14] This antiandrogenic activity is responsible for some of its therapeutic applications in conditions like hirsutism and acne, as well as certain side effects.[14][15]

G cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgens Testosterone/DHT AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex Androgens->AR_HSP_complex Binds Androgen_AR_complex Androgen-AR Complex AR->Androgen_AR_complex Forms HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociates AR_HSP_complex->HSP Releases Androgen_AR_dimer Dimerized Androgen-AR Androgen_AR_complex->Androgen_AR_dimer Dimerizes & Translocates Spironolactone Spironolactone Spironolactone->AR_HSP_complex Inhibits Binding ARE Androgen Response Element (ARE) Androgen_AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Androgen_Effects Androgenic Effects Gene_Transcription->Androgen_Effects Leads to

Caption: Androgen Receptor signaling pathway antagonism by spironolactone.

Experimental Protocols

Detailed methodologies for the characterization of deuterated spironolactone are crucial for ensuring data quality and reproducibility. The following are generalized protocols for key analytical techniques, which should be adapted and validated for specific laboratory conditions.

Experimental Workflow for Characterization

The physical and chemical characterization of a deuterated active pharmaceutical ingredient (API) like spironolactone follows a structured workflow to ensure all critical parameters are assessed.

G Start Deuterated Spironolactone Sample Chemical_Characterization Chemical Characterization Start->Chemical_Characterization Physical_Characterization Physical Characterization Start->Physical_Characterization NMR NMR Spectroscopy (¹H, ¹³C, ²H) Chemical_Characterization->NMR MS Mass Spectrometry (HRMS) Chemical_Characterization->MS Purity_HPLC Purity by HPLC Chemical_Characterization->Purity_HPLC Melting_Point Melting Point Determination Physical_Characterization->Melting_Point Solubility Solubility Assessment Physical_Characterization->Solubility PXRD Powder X-Ray Diffraction (PXRD) Physical_Characterization->PXRD Thermal_Analysis Thermal Analysis (DSC/TGA) Physical_Characterization->Thermal_Analysis Isotopic_Purity Isotopic Purity (NMR & MS) NMR->Isotopic_Purity MS->Isotopic_Purity Final_Report Comprehensive Characterization Report Purity_HPLC->Final_Report Isotopic_Purity->Final_Report Melting_Point->Final_Report Solubility->Final_Report PXRD->Final_Report Thermal_Analysis->Final_Report

Caption: Experimental workflow for the characterization of deuterated spironolactone.
Melting Point Determination

Objective: To determine the melting point range of deuterated spironolactone.

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

  • Ensure the deuterated spironolactone sample is dry.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary rapid determination.

  • Observe the sample and record the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, prepare a new sample and set the starting temperature to about 20°C below the approximate melting point.

  • Set the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

  • Repeat the measurement at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated spironolactone in various solvents.

Apparatus: Analytical balance, flasks with stoppers, orbital shaker, temperature-controlled bath, centrifuge, HPLC-UV or other suitable analytical instrument.

Procedure:

  • Add an excess amount of deuterated spironolactone to a known volume of the desired solvent in a flask.

  • Seal the flask and place it in an orbital shaker within a temperature-controlled bath (e.g., 25°C or 37°C).

  • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the flasks to stand in the temperature-controlled bath to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining suspended solids.

  • Dilute the clear supernatant with a suitable solvent and analyze the concentration of deuterated spironolactone using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or g/L.

Isotopic Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the isotopic purity of deuterated spironolactone.

Apparatus: High-resolution NMR spectrometer, NMR tubes, analytical balance.

Procedure:

  • Accurately weigh a known amount of the deuterated spironolactone sample and a certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Process the spectrum and integrate the signals corresponding to the residual protons in the deuterated positions of spironolactone and the signals of the internal standard.

  • Calculate the concentration of the residual protons and thereby determine the isotopic purity.

  • For a more detailed analysis, ²H NMR can also be performed.[16][17]

Powder X-ray Diffraction (PXRD)

Objective: To characterize the solid-state form (crystalline or amorphous) of deuterated spironolactone.

Apparatus: Powder X-ray diffractometer.

Procedure:

  • Gently grind the deuterated spironolactone sample to a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

  • Run the scan and collect the diffraction pattern.

  • Analyze the resulting diffractogram for the presence of sharp peaks, which indicate a crystalline structure, or a broad halo, which suggests an amorphous form.

Thermal Analysis (DSC/TGA)

Objective: To investigate the thermal properties of deuterated spironolactone, such as melting behavior and decomposition temperature.

Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Procedure (DSC):

  • Accurately weigh a small amount of the deuterated spironolactone sample (typically 1-5 mg) into an aluminum pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Set the temperature program, typically a heating rate of 10°C/min over a desired temperature range (e.g., 25°C to 250°C).

  • Run the analysis and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

Procedure (TGA):

  • Accurately weigh a sample of deuterated spironolactone (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Set the temperature program, typically a heating rate of 10°C/min under a controlled atmosphere (e.g., nitrogen).

  • Run the analysis and record the mass loss as a function of temperature.

  • Analyze the thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated spironolactone. While specific experimental data for the deuterated form is not always publicly available, the provided information, including data for the non-deuterated analogue and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. The methodologies and diagrams presented herein are intended to support further investigation and application of this important deuterated compound.

References

Spironolactone-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Spironolactone-d6. The information herein is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. The following sections detail storage recommendations, stability under various conditions, and methodologies for assessing the stability of this compound.

Overview of this compound Stability

This compound, a deuterated analog of Spironolactone, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical stability of the molecule compared to its non-deuterated counterpart. However, adherence to proper storage and handling protocols is paramount to prevent degradation and ensure the reliability of experimental results.

The primary degradation pathways for Spironolactone, and by extension this compound, are hydrolysis and photodegradation.[1] Alkaline hydrolysis is a particularly significant pathway, leading to the formation of key degradation products.[1] The stability of the compound is also influenced by factors such as exposure to acidic conditions, heat, and light.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both the solid form and in-solution preparations, based on data from a certificate of analysis for the closely related Spironolactone-d3.

FormStorage TemperatureDuration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for Spironolactone-d3, applicable to this compound. Data sourced from a Certificate of Analysis for Spironolactone-d3.[2]

It is also recommended to store this compound in tightly sealed, light-resistant containers to protect it from moisture and light.[3]

Degradation Pathways

The principal degradation pathway of Spironolactone under alkaline conditions involves the hydrolysis of the thioacetate (B1230152) group, leading to the formation of 7α-thiospironolactone, which can be further converted to canrenone (B1668266).

Spironolactone_d6 This compound Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Spironolactone_d6->Alkaline_Hydrolysis Thiospironolactone_d6 7α-thiothis compound Alkaline_Hydrolysis->Thiospironolactone_d6 Hydrolysis of thioacetate Canrenone_d6 Canrenone-d6 Thiospironolactone_d6->Canrenone_d6 Further conversion

Figure 1: Major degradation pathway of this compound via alkaline hydrolysis.

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocols are adapted from forced degradation studies of Spironolactone and are suitable for assessing the stability of its deuterated analog.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound stock solution in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.01 M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 30% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (e.g., 60°C) Stock_Solution->Thermal Photo Photodegradation (e.g., UV light, 254 nm) Stock_Solution->Photo Neutralize Neutralize acidic and basic samples Acid->Neutralize Neutralize Base->Neutralize Neutralize HPLC_Analysis Analyze all samples by stability-indicating HPLC-UV method Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis

Figure 2: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Treat the stock solution with 0.01 M NaOH at room temperature for a short duration (e.g., 15 minutes).

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating this compound from its potential degradation products.

Example HPLC Conditions:

ParameterCondition
Column C8 or C18 (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm)
Mobile Phase Isocratic mixture of Water, Tetrahydrofuran, and Acetonitrile (e.g., 77:21:2 v/v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm or 283 nm
Injection Volume 20 µL

Table 2: Example of HPLC parameters for the analysis of Spironolactone and its degradation products.

The method should be validated for specificity, accuracy, precision, linearity, and range to ensure it is stability-indicating. The primary degradation products to monitor for are canrenone and 7α-thiospironolactone.

Summary of Stability Data from Forced Degradation Studies of Spironolactone

The following table summarizes the typical degradation of Spironolactone observed under various stress conditions. Similar degradation patterns are expected for this compound.

Stress ConditionReagent/ConditionDurationApproximate Degradation (%)
Acidic Hydrolysis 0.1 M HCl48 hours15
Alkaline Hydrolysis 0.01 M NaOH15 minutes11
Oxidative Degradation 30% H₂O₂24 hours12
Thermal Degradation 60°C2 hours15
Photodegradation UV lamp48 hours7

Table 3: Summary of Spironolactone degradation under forced degradation conditions. Data adapted from a study on Spironolactone.

Conclusion

The stability of this compound is a critical factor for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for long-term storage of the solid and protecting it from light and moisture, its integrity can be maintained. Forced degradation studies, coupled with a validated stability-indicating HPLC method, provide a robust framework for assessing the stability of this compound and identifying any potential degradation products. The primary degradation pathway under alkaline conditions leads to the formation of 7α-thiothis compound and canrenone-d6. Researchers and scientists should implement these guidelines to ensure the quality and reliability of their data when working with this compound.

References

Core Principles of Isotopic Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isotopic Dilution Mass Spectrometry: Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] This guide delves into the core principles, experimental protocols, and applications of IDMS, with a focus on its relevance to drug development and scientific research.

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard.[1] Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard.[1] By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two signals, which is less susceptible to variations in sample preparation and instrument response than the absolute signal intensity of the analyte.

Data Presentation: Quantitative Performance of IDMS

The high accuracy and precision of IDMS make it the gold standard for quantitative analysis in many fields, including therapeutic drug monitoring and biomarker validation. The following tables summarize the quantitative performance of IDMS for various small molecules and peptides, demonstrating its reliability across different analytes and matrices.

AnalyteMatrixMethodAccuracy (% Bias)Precision (% RSD)LOQCitation
Small Molecules
TacrolimusWhole BloodLC-MS/MS-2.6% to 2.5%< 5%0.5 ng/mL[2]
SirolimusWhole BloodLC-MS/MS-3.8% to 4.2%< 6%0.5 ng/mL[2]
EverolimusWhole BloodLC-MS/MS-4.1% to 3.7%< 7%0.5 ng/mL[2]
Cyclosporine AWhole BloodLC-MS/MS-3.2% to 5.1%< 5%5 ng/mL[2]
Steroid Hormones (21)WaterUPLC-MS/MSWithin ±35%Not Specified0.035 - 10 ng/L[3]
Ochratoxin AFlourLC-MSNot Specified (within CRM range)Not SpecifiedNot Specified[4]
Peptides & Proteins
C-PeptideSerumID-UPLC-MS/MS< 4%< 5%0.050 ng/mL[5]
C-PeptideSerumID-LC-MS/MS100.3%–101.0% (recovery)1.3%–2.2%Not Specified[6]
Interleukin-6 (IL-6)Buffer & SerumIDMSNot Specified< 5%Not Specified[7]
Target Proteins (6)PlasmaLC-MRM/MSNot Specified3% - 15%1-10 ng/mL[8]

Mandatory Visualization

Experimental Workflow for Isotopic Dilution Mass Spectrometry

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Addition of Known Amount of Isotopic Internal Standard (Spike) Sample->Spike Equilibrate 3. Homogenization and Equilibration Spike->Equilibrate Extraction 4. Analyte Extraction (e.g., Protein Precipitation, SPE) Equilibrate->Extraction LC_Separation 5. Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection 6. Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Peak_Integration 7. Peak Area Integration (Native Analyte & Spike) MS_Detection->Peak_Integration Ratio_Calculation 8. Calculation of Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification 9. Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized experimental workflow for quantitative analysis using Isotopic Dilution Mass Spectrometry.

mTOR Signaling Pathway with Key IDMS Quantifiable Phosphoproteins

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates S6 S6 Ribosomal Protein p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Caption: Key components of the mTOR signaling pathway, highlighting proteins often quantified by IDMS (yellow).

Experimental Protocols

General Protocol for Small Molecule Quantification in Biological Fluids (e.g., Tacrolimus in Whole Blood)

This protocol is a generalized procedure based on established methods for therapeutic drug monitoring.[1]

1. Materials and Reagents:

  • Analytes and Internal Standards: Analytical standard of the drug (e.g., tacrolimus) and its stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-tacrolimus).

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and water.

  • Reagents: Formic acid, zinc sulfate (B86663).

  • Matrix: Drug-free whole blood for calibration standards and quality controls.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations (e.g., 100 ng/mL for the internal standard).

  • Calibration Standards: Spike appropriate amounts of the analyte working solutions into drug-free whole blood to create a calibration curve with a range of concentrations.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.

3. Sample Pre-treatment:

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two transitions for the analyte and one for the internal standard.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the native analyte and the isotopically labeled internal standard for each sample.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

General Protocol for Peptide Quantification in Biological Matrices (e.g., C-Peptide in Serum)

This protocol is a generalized procedure based on established methods for peptide biomarker quantification.[5][6]

1. Materials and Reagents:

  • Peptides and Internal Standards: Synthetic peptide standard (e.g., C-peptide) and its stable isotope-labeled counterpart.

  • Solvents: LC-MS grade water, acetonitrile, and methanol.

  • Reagents: Formic acid, trifluoroacetic acid (TFA), zinc sulfate, ammonium (B1175870) hydroxide.

  • Matrix: Peptide-free serum or plasma for calibration standards and QCs.

  • Solid-Phase Extraction (SPE) Cartridges: Appropriate SPE cartridges for peptide cleanup (e.g., mixed-mode or reversed-phase).

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the peptide and its internal standard in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Working Solutions: Prepare working solutions by diluting the stock solutions.

  • Calibration Standards and QCs: Prepare by spiking the peptide working solutions into the peptide-free matrix.

3. Sample Pre-treatment:

  • To a 100 µL serum sample, add the stable isotope-labeled internal standard.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or a zinc sulfate solution). Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elute the peptide with a stronger solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: UHPLC system is preferred for better resolution of peptides.

  • Column: A C18 or similar reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is typically used for optimal peptide separation.

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A high-sensitivity tandem mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode is typical for peptides.

  • Data Acquisition: MRM mode, monitoring precursor and product ions for both the native peptide and the labeled internal standard.

5. Data Analysis and Quantification:

  • The data analysis process is the same as for small molecules, involving peak area integration, calculation of peak area ratios, and quantification using a calibration curve.

Conclusion

Isotope Dilution Mass Spectrometry is an indispensable tool in modern analytical science, offering unparalleled accuracy and precision for the quantification of a wide range of molecules. For researchers, scientists, and drug development professionals, a thorough understanding of IDMS principles and methodologies is crucial for generating high-quality, reliable data. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the implementation and validation of IDMS methods in diverse research and development settings. As the demand for robust and accurate quantitative analysis continues to grow, the application of IDMS is set to expand, further driving innovation in drug discovery, diagnostics, and personalized medicine.

References

The Core Mechanism of Action of Spironolactone and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and a potent antagonist of the mineralocorticoid receptor (MR), widely utilized in the treatment of conditions such as heart failure, hypertension, and edema. Beyond its diuretic effects, spironolactone exhibits significant antiandrogenic properties, making it a valuable therapeutic agent for conditions associated with excess androgen activity. The pharmacological activity of spironolactone is complex, involving the parent drug and its active metabolites, primarily canrenone (B1668266) and 7α-thiomethylspironolactone (TMS). This technical guide provides a comprehensive overview of the mechanism of action of spironolactone and its metabolites, with a focus on their molecular interactions, physiological effects, and the experimental methodologies used to elucidate these actions.

I. Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[1] Aldosterone (B195564), the principal endogenous mineralocorticoid, binds to the MR in the cytoplasm of target cells, primarily in the distal convoluted tubules and collecting ducts of the kidneys. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of genes involved in sodium and potassium transport. The upregulation of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump leads to increased sodium reabsorption and potassium excretion.

Spironolactone and its active metabolites competitively bind to the MR, preventing aldosterone from binding and activating the receptor. This blockade inhibits the downstream genomic effects of aldosterone, resulting in decreased sodium and water reabsorption and reduced potassium excretion.[2] This potassium-sparing diuretic effect is central to its therapeutic applications in managing fluid retention and hypertension.

Signaling Pathway of Aldosterone and its Blockade by Spironolactone

The following diagram illustrates the classical aldosterone signaling pathway and the inhibitory action of spironolactone.

Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex Spironolactone Spironolactone Spironolactone->MR Competitively Binds Spiro_MR Spironolactone-MR Complex (Inactive) HSP Heat Shock Proteins (HSP) Aldo_MR_nuc Aldosterone-MR Complex Aldo_MR->Aldo_MR_nuc Translocation Spiro_MR->Aldo_MR_nuc Prevents Translocation & Activation MRE Mineralocorticoid Response Element (MRE) Aldo_MR_nuc->MRE Binds Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+-ATPase) MRE->Gene_Transcription Activates

Caption: Aldosterone signaling pathway and spironolactone's mechanism of action.

II. Spironolactone Metabolism and Active Metabolites

Spironolactone is extensively metabolized in the liver, and its pharmacological activity is largely attributable to its active metabolites. The metabolic pathways can be broadly categorized into two groups: those involving the removal of the sulfur group and those where the sulfur is retained.[3]

  • Canrenone: This is a major metabolite formed by the removal of the thioacetate (B1230152) group from spironolactone. Canrenone is an active antagonist of the MR and contributes significantly to the overall therapeutic effect of spironolactone.

  • 7α-thiomethylspironolactone (TMS) and 7α-thiospironolactone (TS): These are sulfur-containing metabolites that are also potent MR antagonists. TMS is considered a major active metabolite, and some studies suggest it may be the primary contributor to the antimineralocorticoid activity of spironolactone.

The following diagram illustrates the primary metabolic pathway of spironolactone.

Metabolic Pathway of Spironolactone Spironolactone Spironolactone Canrenone Canrenone (Active Metabolite) Spironolactone->Canrenone Dethioacetylation TS 7α-thiospironolactone (TS) (Active Metabolite) Spironolactone->TS Deacetylation Other_Metabolites Other Metabolites Canrenone->Other_Metabolites TMS 7α-thiomethylspironolactone (TMS) (Active Metabolite) TMS->Other_Metabolites TS->TMS S-methylation

References

Navigating the Sourcing and Quality Assessment of Spironolactone-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stable-labeled internal standards like Spironolactone-d6 is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of available suppliers, purity specifications, and the experimental protocols necessary for the quality assessment of this compound.

Supplier Landscape and Purity Overview

The availability of this compound is primarily centered around specialized chemical suppliers that synthesize and distribute reference standards and isotopically labeled compounds. While an exhaustive list of all potential suppliers is beyond the scope of this guide, several reputable vendors have been identified. Purity is a paramount concern, with most suppliers attesting to high-purity products, often suitable for demanding analytical applications.

Quantitative data from various suppliers, primarily derived from certificates of analysis for the non-deuterated parent compound, Spironolactone, provides a strong indication of the quality standards to be expected for the deuterated analog. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for purity assessment.

Table 1: Summary of Spironolactone Purity Data from Representative Certificates of Analysis

ParameterSpecificationTypical ValueAnalytical Method
Purity (HPLC)≥98.5 %99.9 %HPLC
AppearanceWhite to yellowish-white powderWhite powderVisual Inspection
Infrared SpectrumConforms to referenceAuthenticInfrared Spectroscopy
Loss on Drying≤0.5 %0.03 %Gravimetric
Specific Optical Rotation-41° to -45°-43.8°Polarimetry

Note: Data is based on certificates of analysis for Spironolactone and is intended to be representative of the quality standards for this compound.

Identified Potential Suppliers of this compound and Related Compounds:

  • RXN Chemicals[1]

  • Pharmaffiliates

  • Sigma-Aldrich (offers Spironolactone reference standards)[2]

  • Cayman Chemical (offers Spironolactone analytical reference standard)[3]

  • United States Pharmacopeia (USP) (offers Spironolactone reference standard)

Researchers are advised to request a specific certificate of analysis for the lot of this compound they intend to purchase to obtain precise purity data.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a detailed methodology for the determination of Spironolactone purity by HPLC, which can be adapted for this compound. This protocol is a composite of established methods found in scientific literature.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the principal peak relative to the total peak area in the chromatogram.

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile and phosphate buffer (pH 4) in a 1:1 ratio
Flow Rate1.5 mL/min
Detection Wavelength240 nm
Injection Volume20 µL
Column Temperature40°C

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 4 with orthophosphoric acid.

    • Mix the phosphate buffer and acetonitrile in a 1:1 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 20.6 mg of the Spironolactone working standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase, using sonication for about 30 seconds to ensure complete dissolution.

    • Dilute to the mark with the mobile phase.

    • Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 10.3 µg/mL.

  • Sample Solution Preparation:

    • Prepare a sample solution of this compound in the mobile phase at a concentration similar to the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

    • Inject the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Identify the principal peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizing Key Workflows

To aid in the practical application of this guide, the following diagrams, generated using the DOT language, illustrate critical decision-making and experimental processes.

SupplierSelectionWorkflow Start Initiate Supplier Search for this compound IdentifySuppliers Identify Potential Suppliers (e.g., RXN Chemicals, Pharmaffiliates) Start->IdentifySuppliers RequestCoA Request Certificate of Analysis (CoA) for Specific Lot IdentifySuppliers->RequestCoA ReviewPurity Review Purity Data (HPLC, Chemical Purity) RequestCoA->ReviewPurity CheckDeuteration Verify Deuteration Level and Isotopic Purity RequestCoA->CheckDeuteration CompareSpecs Compare Specifications (Purity, Impurity Profile, Price) ReviewPurity->CompareSpecs CheckDeuteration->CompareSpecs SelectSupplier Select Optimal Supplier CompareSpecs->SelectSupplier SelectSupplier->IdentifySuppliers Does Not Meet Requirements Purchase Purchase this compound SelectSupplier->Purchase Meets Requirements

Supplier Selection Workflow for this compound

PurityAnalysisWorkflow Start Receive this compound Sample PrepareSolutions Prepare Mobile Phase, Standard, and Sample Solutions Start->PrepareSolutions SystemSetup Set up and Equilibrate HPLC System PrepareSolutions->SystemSetup SystemSuitability Perform System Suitability Tests (Inject Standard) SystemSetup->SystemSuitability SystemSuitability->SystemSetup Fail AnalyzeSample Inject this compound Sample SystemSuitability->AnalyzeSample Pass AcquireData Acquire Chromatographic Data AnalyzeSample->AcquireData ProcessData Integrate Peak Areas AcquireData->ProcessData CalculatePurity Calculate Purity (%) ProcessData->CalculatePurity ReportResults Report Final Purity Value CalculatePurity->ReportResults

Experimental Workflow for HPLC Purity Analysis

References

Technical Guide: Spironolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone-d6 is the deuterated analogue of Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. In pharmaceutical research and clinical analysis, stable isotope-labeled compounds like this compound are indispensable tools. Its primary application is as an internal standard (IS) for the quantitative analysis of Spironolactone in biological matrices, such as human plasma, using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for achieving high accuracy and precision, as it co-elutes with the unlabeled analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its application in bioanalytical methods, and relevant experimental protocols.

Physicochemical Properties and Identification

The key identifying information for this compound is summarized below. A specific Chemical Abstracts Service (CAS) number for this deuterated compound is not consistently reported in publicly available databases.

PropertyValueCitation
Chemical Name This compound
Molecular Formula C₂₄H₂₆D₆O₄S[1]
Molecular Weight 422.61 g/mol
CAS Number Not Available (NA)[1]
Parent Compound CAS 52-01-7 (Spironolactone)[2][3][4]

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard in validated bioanalytical methods to determine the concentration of Spironolactone and its metabolites in biological samples. The nearly identical chemical properties to the parent drug ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

Experimental Protocol: Quantification of Spironolactone in Human Plasma by LC-MS/MS

This section details a representative protocol for the determination of Spironolactone in human plasma, where this compound serves as the internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a clean microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v), to the tube.[5]

  • Vortex vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.2 Chromatographic and Mass Spectrometric Conditions

The table below summarizes the typical instrument conditions for the analysis.

ParameterConditionCitation
LC System Ultra‐Performance Liquid Chromatography (UPLC)[5]
Column Reversed-phase C18 column[5]
Mobile Phase Methanol and water mixture (e.g., 57:43, v/v)[5]
Flow Rate Isocratic, 0.5 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer[5]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transition (Spironolactone) m/z 341.2 → 107.2[5]
MRM Transition (this compound) m/z 347.1 → 107.2[5]
Bioanalytical Method Validation Data

The performance of an analytical method using this compound as an internal standard is validated according to regulatory guidelines. Key quantitative parameters are presented below.

ParameterResultCitation
Linearity Range 2 - 300 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]
Within- and Between-Batch Precision (%RSD) < 10%[5]
Accuracy 85 - 115%[5]

Synthesis Overview

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, its synthesis would follow established routes for the parent Spironolactone molecule, employing a deuterated reagent at a key step.

A common route to Spironolactone starts from 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone.[6] This intermediate is reacted with thioacetic acid via a conjugate addition reaction to introduce the 7α-acetylthio group, yielding Spironolactone.[6]

To produce this compound, where the deuterium (B1214612) labels are typically on the acetyl group, one would use deuterated thioacetic acid (D₃C-CO-SD) in place of the standard reagent. The remainder of the synthesis and purification steps would proceed similarly to those for the unlabeled compound.

Visualizations

Bioanalytical Workflow Using this compound

The following diagram illustrates the general workflow for quantifying Spironolactone in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing Sample Plasma Sample Add_IS Spike with This compound (IS) Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC_Inject LC-MS/MS Injection Recon->LC_Inject Chrom Chromatographic Separation (Analyte + IS) LC_Inject->Chrom MS_Detect Mass Spectrometric Detection (MRM) Chrom->MS_Detect Integration Peak Area Integration (Analyte & IS) MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calib Quantify against Calibration Curve Ratio->Calib Result Final Concentration Calib->Result

Caption: Bioanalytical workflow for Spironolactone quantification.

Conceptual Signaling Pathway of Parent Compound: Spironolactone

This compound is not used to study signaling pathways directly. However, the mechanism of its parent compound, Spironolactone, involves the antagonism of the mineralocorticoid receptor (MR), which is part of the nuclear receptor family. The following diagram illustrates this conceptual pathway.

Signaling_Pathway cluster_cell Target Cell (e.g., Distal Nephron) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds Spir Spironolactone Spir->MR Blocks MR_HSP Inactive MR-HSP Complex MR_Aldo_Active Active MR-Aldo Complex MR->MR_Aldo_Active Translocates HSP HSP90 MR_HSP->MR Dissociates MRE Mineralocorticoid Response Element (MRE) on DNA MR_Aldo_Active->MRE Binds Transcription Gene Transcription MRE->Transcription Proteins Aldosterone-Induced Proteins (e.g., ENaC) Transcription->Proteins Na+ Reabsorption,\nK+ Secretion Na+ Reabsorption, K+ Secretion Proteins->Na+ Reabsorption,\nK+ Secretion

References

In-Depth Technical Guide: Spironolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Spironolactone-d6, with a focus on its molecular weight. It includes detailed experimental methodologies for the determination of molecular weight in deuterated compounds and contextualizes the relevance of Spironolactone through its primary signaling pathway.

Core Data Presentation

The incorporation of deuterium (B1214612) into the Spironolactone molecule results in a predictable increase in its molecular weight. The following table summarizes the key quantitative data for both Spironolactone and its deuterated analog, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )
SpironolactoneC₂₄H₃₂O₄S416.57[1][2][3][4][5]
This compoundC₂₄H₂₆D₆O₄S422.61[5]

Experimental Protocols: Determination of Molecular Weight of Deuterated Compounds

The precise determination of the molecular weight of deuterated compounds such as this compound is critical for confirming successful isotopic labeling and for use in quantitative analyses. Mass spectrometry (MS) is the primary analytical technique employed for this purpose.

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the gold standard for determining the molecular weight of isotopically labeled compounds.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile).

  • The stock solution is further diluted to an appropriate concentration for MS analysis, typically in the low µg/mL to ng/mL range.

  • For quantitative applications, a non-deuterated internal standard (Spironolactone) is added to the sample at a known concentration.

2. Chromatographic Separation (LC-MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Injection Volume: A small, precise volume of the prepared sample is injected.

3. Mass Spectrometric Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Spironolactone.

  • Ionization Mode: Positive ion mode is typically selected to generate protonated molecules [M+H]⁺.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a relevant m/z (mass-to-charge ratio) range.

4. Data Analysis:

  • The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound.

  • The monoisotopic mass of this ion is used to calculate the molecular weight of the neutral molecule by subtracting the mass of a proton.

  • The isotopic distribution of the molecular ion peak is analyzed to confirm the number of deuterium atoms incorporated and to assess the isotopic purity of the compound. Specialized software can be used to deconvolute the isotopic pattern and calculate the percentage of deuteration[6].

Methodology: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

While not directly for determining the molecular weight of a pre-synthesized deuterated compound, HDX-MS is a powerful technique that relies on the mass difference between hydrogen and deuterium to study protein dynamics and interactions. The principles of this method are highly relevant to the analysis of deuterated molecules.

1. Deuterium Labeling:

  • A protein sample is diluted into a buffer prepared with deuterium oxide (D₂O).

  • Labile amide hydrogens on the protein backbone exchange with deuterium atoms from the solvent.

2. Quenching:

  • The exchange reaction is stopped (quenched) by rapidly lowering the pH and temperature.

3. Proteolysis and Separation:

  • The deuterated protein is enzymatically digested (e.g., with pepsin) into smaller peptides.

  • These peptides are then separated using rapid liquid chromatography.

4. Mass Spectrometry and Data Analysis:

  • The mass of each peptide is measured by a mass spectrometer.

  • The increase in mass for each peptide indicates the number of deuterium atoms that were incorporated, providing information about the solvent accessibility of different regions of the protein[7][8].

Signaling Pathway of Spironolactone

Spironolactone functions primarily as a competitive antagonist of the mineralocorticoid receptor (MR).[4] This interaction is the cornerstone of its therapeutic effects as a potassium-sparing diuretic and antihypertensive agent.

Spironolactone_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Translation Protein Synthesis cluster_Response Cellular Response Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex Spironolactone Spironolactone Spironolactone->MR Competitively Binds & Inhibits HSP Heat Shock Proteins (HSP) MR->HSP Bound in inactive state MR->Aldo_MR Conformational Change Aldo_MR->HSP Dissociates from HRE Hormone Response Element (HRE) Aldo_MR->HRE Translocates & Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces AIP Aldosterone-Induced Proteins (AIPs) (e.g., Na+ channels, Na+/K+ pumps) mRNA->AIP Translates to Effect Increased Na+ Reabsorption Increased K+ Secretion AIP->Effect

References

Methodological & Application

Application Note: Quantitative Analysis of Spironolactone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of conditions such as heart failure, high blood pressure, and edema.[1][2] Accurate and sensitive quantification of spironolactone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of spironolactone in human plasma. The use of a stable isotope-labeled internal standard, Spironolactone-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs a simple and rapid protein precipitation technique for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of spironolactone and its deuterated internal standard, this compound.

Experimental Protocols

Materials and Reagents
  • Spironolactone reference standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (Toronto Research Chemicals or equivalent)

  • HPLC-grade methanol (B129727) (J.T. Baker or equivalent)[3]

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (Sigma-Aldrich or equivalent)[3]

  • Ultrapure water (Milli-Q system or equivalent)[3]

  • Human plasma (from healthy, drug-free volunteers)

Instrumentation
  • Liquid Chromatograph: Shimadzu HPLC system or equivalent[3][4]

  • Mass Spectrometer: Sciex API 365 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

  • Analytical Column: Cadenza CD-C18, 3.0 x 100 mm, 3 µm (or equivalent C18 column)[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of spironolactone and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the spironolactone stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed using methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v) for sample cleanup.[6][7]

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Cadenza CD-C18, 3.0 x 100 mm, 3 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Gradient Isocratic: 70% B
Flow Rate 0.320 mL/min[6]
Column Temperature 35°C[3][4]
Injection Volume 10 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Spironolactone: m/z 341.2 → 107.2[6][7]this compound: m/z 347.1 → 107.2[6][7]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Data Presentation

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Spironolactone0.5 - 150> 0.99[6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Medium75< 15< 1585 - 115
High120< 15< 1585 - 115

Data presented is a representative summary based on published literature.[6]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow for the quantification of spironolactone in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for spironolactone analysis.

This second diagram illustrates the logical relationship between the key components of the LC-MS/MS system and the data output.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column esi_source ESI Source column->esi_source quad1 Quadrupole 1 (Q1) esi_source->quad1 Ionization quad2 Quadrupole 2 (Q2) (Collision Cell) quad1->quad2 Precursor Ion Selection quad3 Quadrupole 3 (Q3) quad2->quad3 Fragmentation detector Detector quad3->detector Product Ion Selection data_system Data System detector->data_system

Caption: Logical relationship of the LC-MS/MS components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of spironolactone in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of spironolactone.

References

Application Notes and Protocols for the Quantification of Spironolactone in Human Plasma using Spironolactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of various cardiovascular conditions. Accurate quantification of spironolactone and its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of spironolactone in human plasma using a stable isotope-labeled internal standard, Spironolactone-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

The method involves the extraction of spironolactone and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of spironolactone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents
  • Spironolactone (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Water (Ultrapure, Type I)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the spironolactone stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting spironolactone from plasma.

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL) and vortex briefly.

  • Add 1 mL of extraction solvent (methyl tert-butyl ether:methylene chloride = 8:2, v/v).[1][2]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow plasma Human Plasma (200 µL) is Add this compound (20 µL, 100 ng/mL) plasma->is extraction_solvent Add Extraction Solvent (1 mL, MTBE:CH2Cl2 8:2) is->extraction_solvent vortex1 Vortex (5 min) extraction_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Spironolactone.

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster alternative to LLE, suitable for high-throughput analysis.

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow: Protein Precipitation

PPT_Workflow plasma Human Plasma (100 µL) is Add this compound (20 µL, 100 ng/mL) plasma->is ppt_solvent Add Cold Acetonitrile (300 µL) is->ppt_solvent vortex Vortex (2 min) ppt_solvent->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow for Spironolactone.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column Cadenza CD-C18 (3.0 x 100 mm, 3 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Isocratic: 30:70 (A:B)
Flow Rate 320 µL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Spironolactone341.2 → 107.2
This compound347.1 → 107.2
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV

Quantitative Data Summary

The following tables present typical performance characteristics of the described method.

Calibration Curve
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Spironolactone0.5 - 150> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Mid75< 10< 1090 - 110
High120< 10< 1090 - 110

Data synthesized from multiple sources indicating typical acceptable ranges for bioanalytical method validation.

Discussion

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively corrects for potential variability during sample preparation and ionization, leading to highly reliable data. The presented liquid-liquid extraction and protein precipitation methods both offer excellent recovery and reproducibility. The choice between them may depend on the required sensitivity, sample throughput, and laboratory resources. The provided LC-MS/MS parameters serve as a robust starting point for method development and can be further optimized to achieve desired performance on different instrument platforms. This application note provides a comprehensive framework for researchers to establish a validated method for the determination of spironolactone in human plasma.

References

Application Notes and Protocols for Spironolactone Analysis Using Spironolactone-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of spironolactone (B1682167) for quantitative analysis, utilizing Spironolactone-d6 as an internal standard. The methodologies outlined below are essential for accurate and reproducible quantification of spironolactone in biological matrices, a critical step in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction

Spironolactone is a synthetic steroid and a competitive aldosterone (B195564) antagonist used as a diuretic and antihypertensive agent. Accurate measurement of spironolactone and its metabolites in biological fluids such as plasma and urine is crucial for clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the complexity of the sample matrix, the required limit of quantification, and available laboratory equipment.

Materials and Reagents

  • Analytes: Spironolactone, this compound (Internal Standard, IS)

  • Biological Matrix: Human Plasma, Urine

  • Reagents:

  • Equipment:

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, CN)

    • Pipettes and tips

    • Glass test tubes

    • Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of spironolactone and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the spironolactone primary stock solution with a mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same solvent mixture to a final concentration (e.g., 100 ng/mL).

  • Spiking: Spike the appropriate volume of the working standard solutions and the IS working solution into blank biological matrix to prepare calibration standards and QC samples at desired concentrations.

Sample Preparation Methods

Three primary methods for extracting spironolactone from biological matrices are detailed below.

This method is suitable for cleaning up complex matrices like plasma and urine to achieve low detection limits.[1][2]

  • Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard solution.

  • Protein Precipitation (Optional but Recommended): Add a volume of precipitating agent (e.g., acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE is a classic technique for sample cleanup and is effective for spironolactone extraction from plasma.[3][4]

  • Sample Preparation: To a known volume of plasma (e.g., 0.2 mL), add the this compound internal standard solution.

  • Extraction: Add an appropriate volume of an immiscible organic solvent. A common extraction solvent is a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v). Other options include a mixture of methylene chloride and ethyl acetate (20:80, v/v).

  • Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Organic Layer Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

  • Analysis: Transfer the final sample to an autosampler vial for analysis.

PPT is a rapid and simple method for sample preparation, often used in high-throughput applications.

  • Sample and IS: To a specific volume of plasma, add the this compound internal standard.

  • Precipitation: Add a precipitating agent, typically acetonitrile or methanol, in a 2:1 or 3:1 ratio (solvent:plasma).

  • Vortex and Centrifuge: Vortex the sample vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Evaporation and Reconstitution (Optional): The supernatant can be directly injected in some cases. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of a weaker solvent.

  • Analysis: Transfer the supernatant or reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data from various studies on spironolactone analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Reference(s)
Recovery >72% (urine), >80% (plasma)>80%Not explicitly stated, but method was successful
Linearity Range (ng/mL) 6.25-400 (plasma), 31.25-2000 (urine)0.5-150, 2-300, 10-4000.5-100 (and metabolites)
Lower Limit of Quantification (LLOQ) (ng/mL) 6.25 (plasma), 31.25 (urine)0.5, 20.53
Precision (%RSD) 0.8-12.5%<10-15%<10%
Accuracy (%) -12.1% to 7.4% of nominal85-115% of nominal, 96.9-105.1%Within 15% of nominal

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the sample preparation and analysis of spironolactone.

SamplePrep_Workflow cluster_sample Sample Collection & Spiking cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Add this compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Method 1 LLE Liquid-Liquid Extraction Spike->LLE Method 2 PPT Protein Precipitation Spike->PPT Method 3 Evap Evaporation & Reconstitution SPE->Evap LLE->Evap PPT->Evap Optional LCMS LC-MS/MS Analysis PPT->LCMS Direct Injection Evap->LCMS

Caption: General workflow for spironolactone sample preparation and analysis.

References

Application Note: High-Throughput Analysis of Spironolactone and Spironolactone-d6 in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of the diuretic drug spironolactone (B1682167) and its deuterated internal standard, spironolactone-d6, in human plasma. This method is highly reproducible and provides excellent recovery and sensitivity, making it suitable for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures high selectivity and accuracy.

Introduction

Spironolactone is a synthetic steroid that acts as a potassium-sparing diuretic and an aldosterone (B195564) antagonist. It is widely prescribed for conditions such as heart failure, hypertension, and edema. Accurate and reliable quantification of spironolactone in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid-liquid extraction is a classic and effective sample preparation technique that offers clean extracts by efficiently removing proteins and other interfering substances from the plasma matrix. The use of a stable isotope-labeled internal standard, this compound, compensates for variability during sample processing and analysis, leading to improved precision and accuracy.

Experimental Protocol

This protocol outlines the liquid-liquid extraction procedure for spironolactone and its internal standard from human plasma.

Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • Spironolactone reference standard

  • This compound internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Methylene (B1212753) chloride (DCM) (HPLC grade)

  • 0.1% Formic acid in water (v/v)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Sample evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of spironolactone and this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions of spironolactone for calibration standards and quality control (QC) samples by serial dilution in methanol.

    • Prepare a working solution of this compound (internal standard) at an appropriate concentration in methanol.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Addition of Internal Standard:

    • Add 20 µL of the this compound working solution to each plasma sample, calibration standard, and QC sample.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the extraction solvent mixture (methyl tert-butyl ether:methylene chloride, 80:20, v/v) to each tube.

    • Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation:

    • Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:methanol, 30:70, v/v).

    • Vortex for 1 minute to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described liquid-liquid extraction and LC-MS/MS method for spironolactone.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.5–150 ng/mL[1]
Correlation Coefficient (r²)>0.99[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[2][3]
Intraday Precision (%RSD)0.89–6.00%[1]
Interday Precision (%RSD)1.20–10.51%[1]
Intraday Accuracy96.90–105.08%[1]
Interday Accuracy97.99–104.13%[1]
Recovery87.4% to 112.1%[4][5][6]

Table 2: LC-MS/MS Parameters

ParameterSpironolactoneThis compound (IS)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z)341.2 → 107.2347.1 → 107.2

Experimental Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for Spironolactone Analysis start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_solvent Add Extraction Solvent (MTBE:DCM) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Discussion

The presented liquid-liquid extraction protocol offers a simple, rapid, and efficient method for the extraction of spironolactone from human plasma. The use of a methyl tert-butyl ether and methylene chloride solvent system provides high extraction efficiency and results in a clean extract with minimal matrix effects. The inclusion of this compound as an internal standard is critical for achieving the high levels of precision and accuracy required for regulated bioanalysis.

The subsequent LC-MS/MS analysis in the positive ion multiple reaction monitoring mode provides excellent selectivity and sensitivity, allowing for the quantification of spironolactone at low ng/mL levels. The validation data demonstrates that the method is linear, precise, accurate, and has a high recovery, making it well-suited for a variety of research and clinical applications.

Conclusion

This application note provides a comprehensive and validated liquid-liquid extraction protocol for the determination of spironolactone and its deuterated internal standard in human plasma. The method is robust, reliable, and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This procedure is ideal for supporting pharmacokinetic and bioequivalence studies of spironolactone.

References

Application Note and Protocol: Protein Precipitation for the Quantification of Spironolactone-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the extraction of Spironolactone-d6 from human plasma samples using a protein precipitation method. Protein precipitation is a rapid, cost-effective, and high-throughput technique for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This protocol is optimized for the use of this compound as an internal standard, a common practice in pharmacokinetic and bioequivalence studies of Spironolactone (B1682167). The described method consistently yields clean extracts with high recovery and minimal matrix effects, ensuring accurate and reproducible quantification.

Introduction

Spironolactone is a synthetic steroidal aldosterone (B195564) antagonist used in the treatment of conditions such as heart failure, hypertension, and edema. Accurate measurement of spironolactone and its metabolites in biological matrices like plasma is crucial for pharmacokinetic analysis and clinical monitoring. This compound, a stable isotope-labeled version of the drug, is frequently employed as an internal standard (IS) to correct for variability during sample preparation and analysis.

Protein precipitation is a widely adopted sample preparation technique in bioanalysis due to its simplicity and speed.[1] The principle involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. This disrupts the hydration shell of the proteins, leading to their denaturation and precipitation. The precipitated proteins are then separated by centrifugation or filtration, and the resulting supernatant, containing the analyte of interest and the internal standard, is collected for analysis. Acetonitrile is often the preferred solvent as it generally provides more efficient protein removal compared to methanol.

This application note details a robust protein precipitation protocol for the extraction of this compound from human plasma, providing a foundation for the development of validated bioanalytical methods.

Experimental Workflow

The overall experimental workflow for the protein precipitation of plasma samples for this compound analysis is depicted below.

cluster_0 Sample Preparation cluster_1 Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is precipitant Add Acetonitrile is->precipitant mix Vortex Mix precipitant->mix separate Centrifuge/Filter mix->separate supernatant Collect Supernatant separate->supernatant inject Inject into LC-MS/MS supernatant->inject quantify Quantification inject->quantify

Figure 1. Protein Precipitation Workflow. This diagram illustrates the key steps involved in the protein precipitation method for plasma sample preparation prior to LC-MS/MS analysis.

Materials and Reagents

  • Biological Matrix: Human Plasma (collected in K2-EDTA tubes)

  • Internal Standard: this compound solution (concentration to be optimized based on the analytical method)

  • Precipitating Agent: Acetonitrile (HPLC or LC-MS grade)

  • Reagents: Formic acid (optional, for adjusting pH)

  • Equipment:

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Microcentrifuge or 96-well plate centrifuge

    • 1.5 mL or 2 mL microcentrifuge tubes or 96-well deep-well plates

    • Autosampler vials or 96-well collection plates

    • LC-MS/MS system

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific LC-MS/MS instrumentation and assay requirements.

  • Sample Thawing and Homogenization:

    • Thaw frozen human plasma samples at room temperature (approximately 25°C).

    • Once thawed, vortex the plasma samples for approximately 10-15 seconds to ensure homogeneity.

  • Internal Standard Spiking:

    • In a clean microcentrifuge tube or a well of a 96-well plate, add a known volume of the plasma sample (e.g., 100 µL).

    • To this, add a predetermined volume of the this compound internal standard solution (e.g., 50 µL). The concentration of the IS should be optimized to be within the linear range of the calibration curve.

  • Protein Precipitation:

    • Add the precipitating agent, acetonitrile, to the plasma and IS mixture. A common ratio is 3 parts acetonitrile to 1 part plasma (v/v). For a 100 µL plasma sample, this would be 300 µL of acetonitrile. Some protocols may use a slightly different ratio, for instance, 250 µL of acetonitrile for a 100 µL plasma sample that already contains 50 µL of internal standard.

    • The addition of a small amount of formic acid (e.g., 0.1%) to the acetonitrile can improve the recovery of certain analytes and the consistency of the precipitation.

  • Mixing:

    • Cap the tubes or seal the 96-well plate and vortex the mixture vigorously for a set period, typically ranging from 30 seconds to 2 minutes, to ensure complete protein precipitation.

  • Separation of Precipitated Proteins:

    • Centrifugation Method: Centrifuge the samples at a high speed (e.g., 14,000 rpm or >10,000 x g) for 5-10 minutes. This will pellet the precipitated proteins at the bottom of the tube.

    • Filtration Method: Alternatively, use a 96-well protein precipitation filter plate. After mixing, apply a vacuum or positive pressure, or use centrifugation to pass the supernatant through the filter into a collection plate.

  • Supernatant Collection:

    • Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial or a well in a 96-well collection plate.

  • Analysis:

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes typical performance characteristics of a protein precipitation method for the analysis of spironolactone and its internal standards in plasma. The data presented is a representative compilation from various sources and should be confirmed through in-house validation.

ParameterSpironolactoneThis compoundTypical Range/ValueReference
Recovery (%) >80%>80%High and consistent recovery is desirable.
Matrix Effect (%) <15%<15%Minimal ion suppression or enhancement is critical for accuracy.
Linearity (ng/mL) 0.5 - 250N/AWide linear dynamic range is important for clinical samples.
Precision (CV%) <15%N/AIntra- and inter-day precision should be within acceptable limits.
Accuracy (%) 85 - 115%N/AAccuracy ensures the measured value is close to the true value.

Signaling Pathway/Logical Relationship Diagram

The logical relationship between the key steps and outcomes in the protein precipitation process is illustrated below.

cluster_input Inputs cluster_process Process cluster_output Outputs plasma Plasma with Analyte (Spironolactone) mix Mixing & Denaturation plasma->mix is Internal Standard (this compound) is->mix solvent Precipitating Solvent (Acetonitrile) solvent->mix separation Separation (Centrifugation/Filtration) mix->separation supernatant Supernatant (Analyte + IS in Solution) separation->supernatant pellet Protein Pellet (Precipitated Proteins) separation->pellet

Figure 2. Logical Flow of Protein Precipitation. This diagram shows the inputs, processes, and outputs of the protein precipitation method, highlighting the separation of the analyte-containing supernatant from the precipitated proteins.

Conclusion

The protein precipitation method using acetonitrile is a simple, rapid, and effective technique for the extraction of this compound from human plasma samples. This method is amenable to high-throughput automation and provides clean extracts suitable for sensitive LC-MS/MS analysis. Proper optimization and validation of this protocol are essential to ensure the accuracy and reliability of bioanalytical data in regulated studies.

References

Chromatographic Separation of Spironolactone and its Metabolites: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of spironolactone (B1682167) and its primary active metabolites, canrenone (B1668266) and 7α-thiomethylspironolactone, in biological matrices. The methodologies presented are compiled from validated methods in the scientific literature and are intended to guide researchers in developing and implementing robust analytical procedures for pharmacokinetic, bioequivalence, and other drug development studies.

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone (B195564) antagonist. It is extensively metabolized in the body to several active metabolites, with canrenone and 7α-thiomethylspironolactone being of significant pharmacological interest.[1] Accurate and reliable quantification of spironolactone and its metabolites in biological fluids such as plasma is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the predominant analytical technique for this purpose.

This application note outlines two primary methods for the simultaneous determination of spironolactone and its metabolites: an HPLC-UV method and a more sensitive and specific LC-MS/MS method. Detailed protocols for sample preparation and analysis are provided, along with a summary of expected performance characteristics.

Analytical Methods and Protocols

Two common approaches for the analysis of spironolactone and its metabolites are presented below. Method 1 utilizes HPLC with UV detection, which is a widely accessible technique. Method 2 employs LC-MS/MS, offering higher sensitivity and specificity, making it particularly suitable for studies requiring low detection limits.

Method 1: HPLC with UV Detection

This method is adapted from a procedure for the simultaneous determination of spironolactone and its major active metabolites in human plasma.[2] It utilizes a programmed switch of the UV wavelength to optimize detection for each compound.

Experimental Protocol:

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 1 mL of the extraction solvent (e.g., a mixture of methylene (B1212753) chloride and ethyl acetate).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

2.1.2. Chromatographic Conditions

  • Column: S5 ODS2, 500 mm x 4.6 mm i.d.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and aqueous orthophosphoric acid (pH 3.4).[2] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 5°C[2]

  • Detection: UV detection with wavelength programming:

    • Spironolactone and 7α-thiomethylspironolactone: 245 nm

    • Canrenone and internal standard: 280 nm

Workflow for HPLC-UV Method

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation inject->separation detection UV Detection (Wavelength Program) separation->detection data Data Acquisition and Analysis detection->data

Caption: Workflow for HPLC-UV analysis of spironolactone.

Method 2: LC-MS/MS

This method is based on a sensitive and specific liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) procedure for the simultaneous determination of spironolactone and canrenone in human plasma.

Experimental Protocol:

2.2.1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in an Eppendorf tube, add 500 µL of methanol (B129727).

  • Vortex the tube for 10 seconds.

  • Centrifuge for 6 minutes at 4000 rpm.

  • Transfer the supernatant to an autosampler vial.

  • Inject 10 µL into the chromatographic system.

2.2.2. Chromatographic and Mass Spectrometric Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm.

  • Mobile Phase: A mixture of methanol and water (e.g., 57:43, v/v). Another option is 0.1% (v/v) formic acid in methanol-water (60:40 v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 48°C.

  • Mass Spectrometer: Ion Trap SL mass spectrometer (Brucker Daltonics) or a single quadrupole mass spectrometer with an APCI source.

  • Ionization Mode: Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • SIM Mode (APCI): m/z 341.25 for spironolactone and canrenone.

    • MS/MS Transitions (ESI+): The precursor ion for both spironolactone and canrenone can be m/z 341, with specific product ions used for quantification.

Logical Relationship for LC-MS/MS Method Development

cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection start Plasma Sample precip Protein Precipitation (Methanol) start->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection column Reversed-Phase C18 Column injection->column ionization Ionization (ESI+ or APCI) column->ionization mobile_phase Methanol/Water Mobile Phase mobile_phase->column selection Precursor Ion Selection ionization->selection fragmentation Collision-Induced Dissociation selection->fragmentation detection Product Ion Detection fragmentation->detection

Caption: LC-MS/MS method development logic.

Data Presentation

The following tables summarize the quantitative data from various published methods for the chromatographic analysis of spironolactone and its metabolites.

Table 1: HPLC-UV Method Performance

ParameterSpironolactone7α-thiomethylspironolactoneCanrenoneReference
Linearity Range (ng/mL)10-40010-60010-600
Linearity Range (ng/mL)30-100025-100025-1000
LLOQ (ng/mL)~10~10~10
LLOQ (ng/mL)282025
Recovery (%)>80>80>80
Precision (RSD%)<15<15<15

Table 2: LC-MS and LC-MS/MS Method Performance

ParameterSpironolactoneCanrenone7α-thiomethylspironolactoneReference
Linearity Range (ng/mL)2-3002-300-
Linearity Range (ng/mL)2.8-184.52.7-179.2-
Linearity Range (µg/mL)0.4-5.00.4-5.0-
LLOQ (ng/mL)22-
LLOQ (ng/mL)--0.52
LLOQ (µg/mL)0.200.08-
Recovery (%)87.4-112.187.4-112.1-
Precision (CV%)<10<10-
Precision (CV%)<5<5-
Accuracy (%)85-11585-115-

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of spironolactone and its active metabolites in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and selectivity. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. It is recommended that any method be fully validated in the user's laboratory to ensure it meets the specific requirements of the intended application.

References

Application Note: High-Throughput Analysis of Spironolactone-d6 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Spironolactone-d6 in human plasma. This compound is a commonly used internal standard for the quantification of the diuretic drug spironolactone (B1682167). The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and a rapid chromatographic separation. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other applications where the accurate measurement of spironolactone levels is necessary.

Introduction

Spironolactone is a potassium-sparing diuretic used in the treatment of various conditions, including heart failure, high blood pressure, and edema. Accurate quantification of spironolactone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound from human plasma.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Spironolactone (Reference Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Water with 0.1% Formic Acid (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Methylene Chloride (HPLC Grade)

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate this compound and the analyte of interest (Spironolactone) from the plasma matrix.

  • Allow plasma samples to thaw at room temperature.

  • To 200 µL of plasma, add the working solution of this compound.

  • Add 1 mL of extraction solvent (Methyl tert-butyl ether: Methylene Chloride, 80:20 v/v).[1][2]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

  • LC System: Agilent 1200 Series or equivalent

  • Column: Cadenza CD-C18, 3.0 x 100 mm, 3 µm[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Mobile Phase Composition: 30:70 (A:B) v/v

  • Flow Rate: A gradient flow is utilized, starting at 320 µL/min, decreasing to 180 µL/min, and then returning to 320 µL/min.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 7 minutes

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization source operating in positive ion mode.

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters for Spironolactone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Spironolactone341.2107.2200
This compound347.1107.2200

Note: The MRM transition for Spironolactone is m/z 341.2 → 107.2, and for this compound is m/z 347.1 → 107.2.

Table 2: General Mass Spectrometer Source/Gas Parameters

ParameterSetting
Nebulizer Gas (NEB)10
Curtain Gas (CUR)10
Collision Gas (CAD)6
IonSpray Voltage (IS)5500 V
Temperature (TEM)500°C

Note: Collision Energy (CE) and Declustering Potential (DP) should be optimized for the specific instrument being used. A typical starting point for collision energy for similar compounds is in the range of 20-40 eV.

Results and Data Presentation

The method should be validated according to regulatory guidelines to assess linearity, accuracy, precision, selectivity, and stability.

Table 3: Example Calibration Curve for Spironolactone

Concentration (ng/mL)Peak Area Ratio (Spironolactone/Spironolactone-d6)
0.5Example Value
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
200Example Value
500Example Value

The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) > 0.99.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE:Methylene Chloride) add_is->lle vortex1 Vortex lle->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Spironolactone calibration->quantification

Caption: Workflow for this compound detection.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research or drug development setting. Proper method validation is crucial before implementation for routine analysis.

References

Bioanalytical Method for the Quantification of Spironolactone and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a bioanalytical method for the simultaneous quantification of spironolactone (B1682167) and its active metabolites, canrenone (B1668266) and 7α-thiomethylspironolactone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor.[1][2] It is widely used in the treatment of conditions such as heart failure, hypertension, and edema.[1][3] Due to its extensive metabolism, the parent drug is rapidly converted into several active metabolites, primarily canrenone and 7α-thiomethylspironolactone.[1] Therefore, a robust and sensitive bioanalytical method capable of simultaneously quantifying spironolactone and its major metabolites is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • Spironolactone, Canrenone, and 7α-thiomethylspironolactone reference standards

  • Spironolactone-d6 (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (ultrapure)

  • Human plasma (blank)

  • Methyl tert-butyl ether

  • Methylene chloride

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) detector equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A summary of the liquid chromatography conditions from various validated methods is presented in Table 1.

Table 1: Liquid Chromatography (LC) Parameters

ParameterMethod 1Method 2Method 3
Column Cadenza CD-C18 (3.0 x 100 mm, 3 µm)Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Formic acid in Water:Methanol (30:70, v/v)58% Methanol, 42% 10 mmol/L Ammonium Acetate in water0.1% Formic acid in Methanol:Water (60:40, v/v)
Flow Rate Gradient: 320 -> 180 -> 320 µL/min1 mL/min0.4 mL/min
Column Temperature Not Specified48 °C35 °C
Injection Volume Not SpecifiedNot Specified3 µL
Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for the quantification of the analytes and the internal standard. A summary of the mass spectrometric parameters is presented in Table 2.

Table 2: Mass Spectrometry (MS) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Spironolactone341.2107.2ESI+
Spironolactone341169, 187, 283, 305ESI+
Spironolactone439.0-ESI+
Canrenone341169, 187, 283, 305ESI+
Canrenone363.1-ESI+
This compound (IS)347.1107.2ESI+

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone, canrenone, 7α-thiomethylspironolactone, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to obtain working solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

Several methods for sample preparation have been reported, including liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE). A common LLE protocol is detailed below.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution (this compound).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:methylene chloride, 8:2 v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample is Add 25 µL Internal Standard plasma->is extraction_solvent Add 1 mL Extraction Solvent is->extraction_solvent vortex Vortex (1 min) extraction_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability. A summary of the validation parameters from a representative method is presented in Table 3.

Table 3: Method Validation Summary

ParameterSpironolactoneCanrenone7α-thiomethylspironolactone
Linearity Range (ng/mL) 0.5 - 1502.69 - 179.2010 - 600
Intra-day Precision (%RSD) 0.89 - 6.003.1 - 13.9< 15
Inter-day Precision (%RSD) 1.20 - 10.513.1 - 13.9< 15
Accuracy (%) 96.90 - 105.0886.1 - 113.985 - 115
Recovery (%) > 8099.7> 80

Spironolactone Signaling Pathway

Spironolactone primarily exerts its effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). This antagonism leads to a reduction in sodium and water reabsorption and an increase in potassium retention in the kidneys. Beyond its genomic effects, spironolactone has also been shown to have non-genomic effects that may contribute to its cardioprotective actions.

G cluster_pathway Spironolactone Mechanism of Action Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Antagonizes Nucleus Nucleus MR->Nucleus Aldosterone Aldosterone Aldosterone->MR Activates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Ion_Channels Sodium & Potassium Ion Channels Gene_Transcription->Ion_Channels Regulates Effects Decreased Sodium & Water Reabsorption Increased Potassium Retention Ion_Channels->Effects

Caption: Spironolactone Signaling Pathway.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the simultaneous quantification of spironolactone and its major active metabolites in human plasma. The described protocol, including sample preparation and instrument conditions, has been shown to be sensitive, specific, accurate, and precise. This method is suitable for use in clinical and preclinical studies to evaluate the pharmacokinetics of spironolactone.

References

Application Note: Quantification of Spironolactone in Human Plasma using Spironolactone-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Spironolactone (B1682167) is a potassium-sparing diuretic and a competitive antagonist of aldosterone (B195564) used in treating conditions like heart failure, hypertension, and edema.[1] Accurate determination of spironolactone and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Spironolactone is rapidly and extensively metabolized into several active metabolites, including those where the sulfur group is retained, such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS), and those where it is removed, such as canrenone.[2][3]

The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Spironolactone-d6, a deuterated analog of spironolactone, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring similar extraction recovery and ionization efficiency. This document provides a detailed protocol for the quantification of spironolactone in human plasma using this compound as an IS via a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

Experimental Protocols

Protocol 1: Human Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol describes the extraction of spironolactone from human plasma.

  • Sample Thawing: Allow frozen human plasma samples to thaw at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample to achieve a final concentration within the analytical range.

  • Extraction:

    • Add 1 mL of extraction solvent (methyl tert-butyl ether: methylene (B1212753) chloride, 8:2 v/v) to each tube.

    • Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (0.1% formic acid in water: methanol (B129727), 30:70, v/v).

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of spironolactone and this compound.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Chromatographic Column: Cadenza CD-C18, 3.0 x 100 mm, 3 µm particle size.

  • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water: methanol (30:70, v/v).

  • Flow Rate: A gradient flow rate is employed:

    • 0–3.2 min: 320 µL/min

    • 3.2–3.5 min: 320–180 µL/min

    • 3.5–6.7 min: 180 µL/min

    • 6.7–7.0 min: 180–320 µL/min

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitoring Transitions:

    • Spironolactone: m/z 341.2 → 107.2

    • This compound (IS): m/z 347.1 → 107.2

Data Presentation

Quantitative data from method validation studies are summarized below.

Table 1: LC-MS/MS Parameters for Spironolactone and this compound (IS)

ParameterSpironolactoneThis compound (IS)
Precursor Ion (Q1) m/z341.2347.1
Product Ion (Q3) m/z107.2107.2
Ionization ModeESI+ESI+

Data sourced from a validated LC-MS/MS method for spironolactone determination in human plasma.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range0.5–150 ng/mL
Correlation Coefficient (r²)>0.99
Precision (% RSD)
Intraday0.89 – 6.00%
Interday1.20 – 10.51%
Accuracy (% Bias)
Intraday96.90 – 105.08%
Interday97.99 – 104.13%

This data demonstrates the method is linear, precise, and accurate for the quantification of spironolactone in human plasma.

Visualizations

experimental_workflow plasma Human Plasma Sample add_is Spike with This compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE:CH2Cl2) add_is->lle centrifuge Centrifugation lle->centrifuge evap Evaporation (N2 Stream) centrifuge->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis of spironolactone.

metabolic_pathway spiro Spironolactone thiospiro 7α-Thiospironolactone spiro->thiospiro Deacetylation tms 7α-Thiomethylspironolactone (TMS) thiospiro->tms S-methylation canrenone Canrenone thiospiro->canrenone Dethioacetylation htms 6β-Hydroxy-7α- thiomethylspirolactone (HTMS) tms->htms Hydroxylation

Caption: Simplified metabolic pathway of spironolactone.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of spironolactone in human plasma. The detailed LC-MS/MS protocol exhibits excellent sensitivity, precision, and accuracy, making it highly suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies in the field of drug development. The stability and co-eluting nature of the deuterated standard ensure high-quality data by effectively correcting for analytical variability.

References

Application of Spironolactone-d6 in Bioequivalence Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Spironolactone-d6 as an internal standard in bioequivalence studies of spironolactone (B1682167). Spironolactone, a potassium-sparing diuretic, is subject to rigorous bioequivalence testing to ensure therapeutic interchangeability between generic and innovator formulations. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of the parent drug in biological matrices, a cornerstone of pharmacokinetic and bioequivalence assessments.

Introduction to Spironolactone and Bioequivalence

Spironolactone is a competitive antagonist of aldosterone, primarily used in the management of heart failure, hypertension, and edematous conditions.[1][2] Bioequivalence studies are mandatory for the approval of generic drug products, demonstrating that the generic formulation exhibits a comparable rate and extent of absorption to the reference product.[1][3] These studies typically involve administering both test and reference formulations to healthy volunteers and measuring the drug concentration in plasma over time to determine key pharmacokinetic parameters.[3]

The acceptance criteria for bioequivalence are stringent, with the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) expected to fall within an 80-125% range.

Role of this compound as an Internal Standard

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for accurate quantification. The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variability during sample processing and analysis, such as extraction losses, matrix effects, and instrument response fluctuations.

This compound, a deuterated analog of spironolactone, is the ideal internal standard for bioequivalence studies. Its key advantages include:

  • Similar Physicochemical Properties: It behaves almost identically to spironolactone during extraction and chromatographic separation.

  • Co-elution: It elutes at or very close to the same retention time as spironolactone, ensuring that it experiences similar matrix effects.

  • Mass Difference: It is easily differentiated from the unlabeled spironolactone by the mass spectrometer due to its higher mass, allowing for simultaneous detection without interference.

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Spironolactone

This protocol outlines a typical LC-MS/MS method for the determination of spironolactone in human plasma using this compound as the internal standard.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add a specified amount of this compound working solution (internal standard).

  • Vortex mix for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene (B1212753) chloride, 8:2 v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a specific volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

ParameterTypical Value
Column C18 reverse-phase column (e.g., 3.0 x 100 mm, 3 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). A common composition is 70:30 (v/v) methanol:water with 0.1% formic acid.
Flow Rate 0.320 µL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 5-20 µL

3.1.3. Mass Spectrometric Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI) in positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Spironolactonem/z 341.2 → 107.2
This compoundm/z 347.1 → 107.2
Source Temperature 500°C
Ion Spray Voltage 5500 V
Bioequivalence Study Design

A typical bioequivalence study for spironolactone tablets is designed as follows:

  • Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study.

  • Subjects: Healthy adult human subjects.

  • Treatment: A single oral dose of the test formulation versus the reference formulation (e.g., 100 mg spironolactone tablets).

  • Washout Period: A sufficient washout period (e.g., 9-14 days) between the two treatment periods.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 72 hours post-dose) to characterize the plasma concentration-time profile.

  • Conditions: The study can be conducted under fasting or fed conditions, as specified by regulatory guidelines.

Data Presentation

The following tables summarize typical quantitative data obtained from a bioequivalence study of spironolactone.

Table 1: Pharmacokinetic Parameters of Spironolactone (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 48.34 ± 21.1647.40 ± 23.40
AUC0-t (ng·h/mL) 148.35 ± 39.5144.39 ± 53.02
AUC0-∞ (ng·h/mL) 155.8 ± 42.1151.2 ± 55.8
Tmax (h) 1.5 (median)1.5 (median)

Data adapted from a representative bioequivalence study. Actual values will vary between studies.

Table 2: Bioequivalence Statistical Analysis

ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax 98.589.7% - 113.8%
AUC0-t 101.293.9% - 103.3%
AUC0-∞ 101.590.0% - 103.0%

Data adapted from a representative bioequivalence study. The 90% CI for Cmax and AUC falling within 80-125% indicates bioequivalence.

Visualizations

The following diagrams illustrate key aspects of a bioequivalence study involving this compound.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Dosing_Period1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Dosing_Period2 Dosing: Period 2 (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Sample_Preparation Plasma Sample Preparation (with this compound IS) Blood_Sampling2->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Quantification Quantification of Spironolactone LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis BE_Assessment Bioequivalence Assessment (90% Confidence Intervals) PK_Analysis->BE_Assessment

Caption: Experimental workflow of a typical bioequivalence study.

Internal_Standard_Role cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (Unknown Spironolactone Conc.) Add_IS Addition of Known Amount of this compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction LC_Separation Chromatographic Separation (Spironolactone and IS co-elute) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and IS signals measured) LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Spironolactone / this compound) MS_Detection->Ratio_Calculation Concentration_Determination Determine Spironolactone Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Role of this compound as an internal standard.

Spironolactone_Metabolism Spironolactone Spironolactone Metabolite1 7α-thiomethylspironolactone (Active Metabolite) Spironolactone->Metabolite1 Metabolism Metabolite2 Canrenone (Active Metabolite) Spironolactone->Metabolite2 Metabolism Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of Spironolactone.

References

Troubleshooting & Optimization

troubleshooting matrix effects in spironolactone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of spironolactone (B1682167).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your spironolactone LC-MS/MS assays.

Question: I am observing significant ion suppression or enhancement, leading to poor accuracy and reproducibility. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of spironolactone and its internal standard (IS).[1][2] This can lead to inaccurate quantification.

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression/Enhancement start Observe Ion Suppression/ Enhancement eval_matrix 1. Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->eval_matrix optimize_sample_prep 2. Optimize Sample Preparation eval_matrix->optimize_sample_prep Matrix Effect Confirmed optimize_chroma 3. Optimize Chromatography optimize_sample_prep->optimize_chroma use_sil_is 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chroma->use_sil_is modify_ms 5. Modify MS Conditions use_sil_is->modify_ms resolution Issue Resolved modify_ms->resolution

Caption: A stepwise workflow for troubleshooting ion suppression/enhancement in LC-MS/MS analysis.

Detailed Steps:

  • Confirm Matrix Effect:

    • Post-Column Infusion: Infuse a standard solution of spironolactone post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of spironolactone indicates ion suppression.[3]

    • Post-Extraction Spike: Compare the peak area of spironolactone in a matrix sample spiked after extraction with the peak area of a neat standard solution at the same concentration. A ratio of less than 1 indicates suppression, while a ratio greater than 1 suggests enhancement.[4]

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering substances before analysis.[5]

    • Protein Precipitation (PPT): This is a simple method but may not be sufficient for removing phospholipids (B1166683), a major cause of ion suppression. Using acetonitrile (B52724) for precipitation is often better than methanol (B129727) as it results in fewer phospholipids in the extract.

    • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample by partitioning spironolactone into an organic solvent. A mixture of methylene (B1212753) chloride and ethyl acetate (B1210297) (20:80, v/v) has been used successfully.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining and eluting the analyte.

  • Optimize Chromatography: If sample preparation is insufficient, improving chromatographic separation can resolve spironolactone from co-eluting interferences.

    • Column Chemistry: While a C18 column is a common choice, consider a column with different selectivity (e.g., phenyl-hexyl) if co-elution persists.

    • Mobile Phase Modifiers: Adding 0.1% formic acid to the mobile phase can improve peak shape and ionization. For enhancing sensitivity, ammonium (B1175870) fluoride (B91410) can be a powerful additive, in some cases amplifying the signal by around 70 times.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., spironolactone-d6 or spironolactone-d7) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing better normalization.

  • Modify MS Conditions:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

    • Source Parameters: Optimize parameters like capillary voltage. For instance, lowering the capillary voltage has been shown to reduce interferences from metabolites that fragment to canrenone (B1668266) in the source.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for spironolactone and its active metabolite, canrenone, in positive ion mode ESI-MS/MS?

A1: Commonly used transitions are:

  • Spironolactone: m/z 341.2 → 107.2

  • An alternative precursor for spironolactone is m/z 439.0.

  • Canrenone: m/z 363.1

  • A common ion for both spironolactone and canrenone that can be monitored is m/z 341.1 or 341.25.

Q2: Which internal standard (IS) is recommended for spironolactone analysis?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. This compound and spironolactone-d7 (B12422187) are excellent choices. If a SIL-IS is unavailable, a structural analog like estazolam can be used, but it may not perfectly track the matrix effects experienced by spironolactone.

Q3: My spironolactone peak is showing significant tailing. What could be the cause?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: Interactions between spironolactone and active sites on the column or in the LC system. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep spironolactone protonated.

  • Column Contamination: Buildup of matrix components at the head of the column. Use a guard column and appropriate sample cleanup to prevent this.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. The sample solvent should ideally match the mobile phase composition.

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay, making it unsuitable for applications requiring a low limit of quantification (LLOQ).

Q5: What are phospholipids and why are they a problem in spironolactone bioanalysis?

A5: Phospholipids are major components of cell membranes in biological samples like plasma. During sample preparation, they can be co-extracted with spironolactone and often co-elute chromatographically. In the ESI source, they can suppress the ionization of the analyte, leading to a significant decrease in signal intensity and poor reproducibility. Specialized phospholipid removal products (e.g., HybridSPE-Phospholipid) can be used for targeted removal.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Spironolactone Analysis

Sample Preparation TechniqueAdvantagesDisadvantagesTypical RecoveryReference(s)
Protein Precipitation (PPT) Simple, fast, high-throughput.May not provide a sufficiently clean extract; significant ion suppression from phospholipids is common.Variable, often lower than LLE or SPE.
Liquid-Liquid Extraction (LLE) Provides a cleaner sample than PPT; good recovery.More labor-intensive than PPT; requires use of organic solvents.87.4% to 112.1%
Solid-Phase Extraction (SPE) Provides the cleanest sample; high selectivity and concentration factor.Can be more complex and costly to develop and run.Generally high and reproducible.
HybridSPE-Phospholipid Specifically targets and removes phospholipids, significantly reducing matrix effects.Higher cost compared to PPT.>90% with >99% phospholipid removal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Spironolactone from Human Plasma

This protocol is based on the methodology described by Dong et al. (2006).

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., estazolam or this compound).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (methylene chloride: ethyl acetate, 20:80, v/v).

    • Vortex for 3 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Parameters for Spironolactone Analysis

This protocol is a composite based on several published methods.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., Cadenza CD-C18, 3.0 x 100 mm, 3 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient: Isocratic or gradient elution depending on the separation needs. An example isocratic condition is 70% B at a flow rate of 0.32 mL/min.

  • Injection Volume: 3-5 µL

  • Column Temperature: 35-40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Spironolactone: m/z 341.2 → 107.2

    • This compound (IS): m/z 347.1 → 107.2

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, gas flows, and temperatures.

Experimental Workflow Diagram:

cluster_1 LC-MS/MS Bioanalytical Workflow sample_collection 1. Plasma Sample Collection is_addition 2. Internal Standard Addition sample_collection->is_addition extraction 3. Liquid-Liquid Extraction is_addition->extraction evaporation 4. Evaporation extraction->evaporation reconstitution 5. Reconstitution evaporation->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical bioanalytical workflow for the quantification of spironolactone in plasma samples.

References

Technical Support Center: Optimizing Spironolactone-d6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Spironolactone-d6 signal intensity in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the performance of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound and its unlabeled counterpart?

A1: The most commonly used MRM (Multiple Reaction Monitoring) transitions in positive ion electrospray ionization (ESI) mode are:

Q2: I am observing poor signal intensity for this compound. What are the common causes?

A2: Low signal intensity for Spironolactone and its deuterated analog is a known issue in mass spectrometry. The primary causes include:

  • Poor Ionization Efficiency: Spironolactone ionizes poorly using conventional electrospray ionization (ESI).[4][5][6]

  • In-Source Fragmentation: Spironolactone is prone to in-source fragmentation, where it loses its 7α-acetylthio group, resulting in an ion with m/z 341.2, which is identical to the protonated molecule of its metabolite, canrenone.[5][7] This can complicate quantification and reduce the abundance of the desired precursor ion.

  • Suboptimal Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.

  • Matrix Effects: Components from the sample matrix (e.g., plasma, serum) can suppress the ionization of the analyte.

Q3: Can you suggest alternative ionization techniques if ESI is not providing adequate signal?

A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) has been successfully used for the analysis of Spironolactone.[8] It can be a viable alternative if you are facing challenges with ESI, particularly with in-source fragmentation and ionization suppression.

Troubleshooting Guides

Issue: Low Signal Intensity or High Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.

Step 1: Optimize Ion Source Parameters

The electrospray ionization (ESI) source parameters are critical for maximizing the signal. A design of experiments (DoE) approach can be used for systematic optimization.[9][10]

  • Capillary Voltage: In some cases, lowering the capillary voltage can reduce in-source fragmentation and interference from other metabolites.[7]

  • Nebulizer Pressure, Gas Flow, and Temperature: These parameters should be systematically adjusted to achieve optimal desolvation and ion formation.[9][10]

LowSignalTroubleshooting Start Low this compound Signal Intensity CheckSource Optimize Ion Source Parameters (Voltage, Gas, Temp) Start->CheckSource MobilePhase Modify Mobile Phase (Additives) CheckSource->MobilePhase If signal still low Derivatization Consider Chemical Derivatization (Girard's Reagent P) MobilePhase->Derivatization If signal still low Evaluate Evaluate Signal Improvement Derivatization->Evaluate End Optimized Signal Evaluate->End Successful Reassess Re-evaluate Method Evaluate->Reassess Unsuccessful

Caption: The process of chemical derivatization to improve signal.

Experimental Protocols

Below are detailed methodologies cited in the literature for the analysis of Spironolactone using LC-MS/MS.

Protocol 1: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is adapted from a validated method for the determination of Spironolactone in human plasma. [1][2][3] 1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add this compound as the internal standard.
  • Extract the sample using a mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v).
  • Vortex and centrifuge the sample.
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Cadenza CD-C18 (3.0 x 100 mm, 3 µm) * Mobile Phase: Isocratic elution with 0.1% formic acid in water:methanol (30:70, v/v) * Flow Rate: A gradient flow rate can be employed (e.g., starting at 320 µL/min and adjusting during the run). 3. Mass Spectrometry Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Spironolactone: m/z 341.2 → 107.2
  • This compound: m/z 347.1 → 107.2

General Experimental Workflow

ExperimentalWorkflow SamplePrep Sample Preparation (e.g., LLE or Protein Precipitation) LC LC Separation (e.g., C18 column) SamplePrep->LC Ionization Ionization (e.g., ESI) LC->Ionization MS Mass Spectrometry (QQQ, MRM Mode) Ionization->MS Data Data Acquisition & Analysis MS->Data

Caption: A generalized workflow for LC-MS/MS analysis.

Protocol 2: Signal Enhancement with Ammonium (B1175870) Fluoride (B91410)

This approach focuses on improving signal intensity through mobile phase modification. [11] 1. Sample Preparation (Protein Precipitation):

  • Use a small sample volume (e.g., 50 µl of plasma).
  • Precipitate proteins using an appropriate solvent (e.g., acetonitrile).
  • Centrifuge and inject the supernatant.

2. Chromatographic Conditions:

  • Employ a standard reversed-phase C18 column.
  • Mobile Phase: An aqueous/methanol mobile phase containing ammonium fluoride (concentration to be optimized).

3. Mass Spectrometry Conditions:

  • Ionization Source: Heated ESI in positive mode.
  • MRM Transitions: As specified in Protocol 1.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Spironolactone analysis.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Concentration Range0.5–150 ng/mL[1][2]
Correlation Coefficient (r²)>0.99[1][2]

Table 2: Precision and Accuracy

ParameterIntradayInterdayReference
Precision (%RSD) 0.89–6.00%1.20–10.51%[1][2]
Accuracy (%) 96.90–105.08%97.99–104.13%[1][2]

By following these guidelines and protocols, you can effectively troubleshoot and optimize the signal intensity of this compound in your mass spectrometry experiments, leading to more sensitive and reliable results.

References

Technical Support Center: Spironolactone Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of spironolactone (B1682167). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for spironolactone analysis?

A1: In-source fragmentation is a phenomenon where the analyte of interest, in this case, spironolactone, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. For spironolactone, this is particularly problematic because it readily loses its 7α-acetylthio group, generating a fragment ion with a mass-to-charge ratio (m/z) of 341.1. This fragment is isobaric with spironolactone's primary active metabolite, canrenone, making it impossible to distinguish between the two by mass alone and necessitating effective chromatographic separation.[1] This can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the main strategies to reduce in-source fragmentation of spironolactone?

A2: There are three primary strategies to minimize the in-source fragmentation of spironolactone:

  • Optimization of Electrospray Ionization (ESI) Source Parameters: Adjusting parameters like cone/fragmentor voltage and source temperature can create "softer" ionization conditions, reducing the energy imparted to the analyte and thus minimizing fragmentation.[2]

  • Modification of Mobile Phase Composition: The addition of certain additives to the mobile phase, such as ammonium (B1175870) fluoride (B91410), can enhance the signal of the precursor ion and potentially reduce fragmentation.[1]

  • Chemical Derivatization: Modifying the spironolactone molecule through a chemical reaction, such as derivatization with Girard's Reagent P, can stabilize the molecule and prevent fragmentation during ionization.[1][3]

Q3: How does Girard's Reagent P work to prevent fragmentation?

A3: Girard's Reagent P is a derivatizing agent that reacts with the ketone group on the spironolactone molecule. This reaction adds a permanently charged quaternary ammonium group to the molecule. The resulting derivative is more stable and less prone to fragmentation in the ion source. This method has been shown to nearly eliminate in-source fragmentation of spironolactone and can enhance the signal intensity by one to two orders of magnitude.

Troubleshooting Guides

Issue 1: High In-Source Fragmentation of Spironolactone Observed

This guide provides a step-by-step approach to reducing the in-source fragmentation of spironolactone by optimizing your mass spectrometer's ESI source parameters.

Workflow for Optimizing ESI Source Parameters:

cluster_0 Troubleshooting Workflow start High In-source Fragmentation Observed step1 Reduce Cone/Fragmentor Voltage start->step1 step2 Monitor Precursor vs. Fragment Ion Intensity step1->step2 step3 Optimize Source Temperature step2->step3 step4 Re-evaluate Fragmentation step3->step4 step4->step1 If fragmentation is still high end Fragmentation Minimized step4->end

Caption: A workflow diagram for troubleshooting high in-source fragmentation of spironolactone.

Detailed Steps:

  • Reduce Cone/Fragmentor Voltage: The cone voltage (also referred to as fragmentor voltage or declustering potential) has a significant impact on the degree of in-source fragmentation. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation.

    • Action: Systematically decrease the cone voltage in increments of 5-10 V and observe the effect on the mass spectrum.

    • Expected Outcome: A decrease in the intensity of the fragment ion (m/z 341.1) and an increase in the intensity of the precursor ion (e.g., [M+H]⁺ at m/z 417.2 or other adducts).

  • Optimize Source Temperature: Elevated source temperatures can provide the thermal energy needed to induce fragmentation.

    • Action: Reduce the source temperature in increments of 25-50 °C.

    • Expected Outcome: A reduction in the thermal degradation of spironolactone, leading to less in-source fragmentation. Be aware that excessively low temperatures may lead to incomplete desolvation and a decrease in overall signal intensity.

Illustrative Data for Cone Voltage Optimization:

Cone Voltage (V)Precursor Ion Intensity (cps)Fragment Ion (m/z 341.1) Intensity (cps)% Fragmentation (Fragment / (Precursor + Fragment))
501.0e59.0e590%
403.0e56.0e567%
307.0e52.0e522%
209.0e50.5e55%

Note: The data in this table is for illustrative purposes to demonstrate the expected trend, as specific quantitative data for spironolactone was not available in the searched literature.

Issue 2: Poor Signal Intensity and Persistent Fragmentation

If optimizing the source parameters is insufficient, modifying the mobile phase can improve ionization efficiency and reduce fragmentation.

Mobile Phase Modification Strategy:

cluster_1 Mobile Phase Modification start Poor Signal & Persistent Fragmentation step1 Prepare Mobile Phase with Ammonium Fluoride start->step1 step2 Equilibrate LC-MS System step1->step2 step3 Analyze Spironolactone Standard step2->step3 step4 Compare Signal and Fragmentation step3->step4 end Improved Signal and Reduced Fragmentation step4->end

Caption: A workflow for improving spironolactone analysis through mobile phase modification.

Detailed Protocol: Using Ammonium Fluoride as a Mobile Phase Additive

Ammonium fluoride has been reported to significantly enhance the signal of spironolactone and its metabolites, in some cases by an average of 70-fold.

  • Mobile Phase Preparation:

    • Prepare your aqueous mobile phase with a low concentration of ammonium fluoride. A concentration of 0.2 mM is a good starting point.

    • Caution: Ammonium fluoride can be corrosive. It is recommended to use Teflon or other resistant bottles for your mobile phase reservoirs.

  • System Equilibration:

    • Thoroughly flush your LC system with the new mobile phase to ensure it is fully equilibrated before analysis.

  • Analysis:

    • Inject a standard solution of spironolactone and acquire the mass spectrum.

Expected Outcome:

  • A significant increase in the signal intensity of the spironolactone precursor ion.

  • A potential decrease in the relative abundance of the in-source fragment.

Illustrative Comparison of Mobile Phase Additives:

Mobile Phase AdditivePrecursor Ion Intensity (cps)Fragment Ion (m/z 341.1) Intensity (cps)Signal-to-Noise (S/N) of Precursor
0.1% Formic Acid5.0e44.0e550
0.2 mM Ammonium Fluoride3.5e61.0e63500

Note: The data in this table is for illustrative purposes to demonstrate the expected trend, as specific quantitative data for spironolactone was not available in the searched literature.

Issue 3: In-source Fragmentation Prevents Accurate Quantification

For applications requiring the highest level of accuracy and the near-complete elimination of in-source fragmentation, chemical derivatization is the most effective solution.

Chemical Derivatization Workflow:

cluster_2 Derivatization Workflow start Inaccurate Quantification due to Fragmentation step1 Derivatize Spironolactone with Girard's Reagent P start->step1 step2 LC-MS Analysis of the Derivative step1->step2 step3 Confirm Formation of Derivatized Precursor step2->step3 end Accurate Quantification Achieved step3->end

References

Technical Support Center: Managing Ion Suppression in Spironolactone Analysis with Spironolactone-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing ion suppression in the LC-MS/MS analysis of spironolactone (B1682167) using Spironolactone-d6 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing spironolactone?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, spironolactone, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. In biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2]

Q2: How does using this compound as an internal standard help manage ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally almost identical to spironolactone, it co-elutes and experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: My spironolactone signal is significantly lower in plasma samples compared to a neat solution, even with the this compound internal standard. What could be the issue?

A3: This is a classic sign of severe ion suppression. While this compound compensates for a significant portion of the matrix effect, extreme suppression can still lead to a loss of signal intensity for both the analyte and the internal standard, potentially impacting the assay's sensitivity and limits of detection. It is crucial to optimize sample preparation and chromatographic conditions to minimize this effect.

Q4: I'm observing a slight shift in retention time between spironolactone and this compound. Is this a problem?

A4: Yes, this can be a problem. This phenomenon is known as the "isotope effect," where the deuterated internal standard may elute slightly earlier than the non-deuterated analyte. If this time difference causes the two compounds to elute in regions of varying ion suppression, the internal standard will not accurately compensate for the matrix effects on the analyte, leading to inaccurate results. Chromatographic optimization is necessary to ensure co-elution.

Q5: Can I simply dilute my sample to reduce ion suppression?

A5: While sample dilution can reduce the concentration of matrix components and thereby lessen ion suppression, it also dilutes the analyte. This can compromise the sensitivity of the assay, especially for samples with low concentrations of spironolactone. Dilution should be considered as one of several strategies and may not be suitable for all applications.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Signal for Spironolactone and/or this compound
  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. For complex matrices like plasma, more rigorous methods are often required.

    • Optimize Chromatography: Adjust the liquid chromatography method to separate spironolactone from the regions of major ion suppression.

    • Check Mass Spectrometer Parameters: Ensure the ion source parameters are optimized for spironolactone and this compound.

Problem 2: Inaccurate or Imprecise Quantitative Results
  • Possible Cause: Differential ion suppression between spironolactone and this compound due to a slight retention time shift (isotope effect).

  • Troubleshooting Steps:

    • Confirm Co-elution: Carefully overlay the chromatograms of spironolactone and this compound to ensure they are perfectly co-eluting.

    • Adjust Chromatographic Conditions: If a separation is observed, modify the mobile phase gradient, flow rate, or column chemistry to achieve co-elution.

    • Perform a Post-Column Infusion Experiment: This will identify the specific retention times where ion suppression is most severe, allowing you to adjust your chromatography accordingly.

Experimental Protocols

Protocol 1: Sample Preparation Method Comparison

Objective: To determine the most effective sample preparation technique for reducing ion suppression in the analysis of spironolactone in human plasma.

Methodologies:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject a portion of the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the this compound internal standard.

    • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether:methylene chloride (8:2, v/v)).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

    • Load the plasma sample (pre-treated as necessary).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute spironolactone and this compound with a suitable elution solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation:

Sample Preparation MethodAnalyte Peak Area (Spiked Plasma)Signal Suppression (%)
Protein Precipitation450,00062.5%
Liquid-Liquid Extraction850,00029.2%
Solid-Phase Extraction1,050,00012.5%

Note: These values are for illustrative purposes and will vary based on specific experimental conditions. A signal suppression of 0% would indicate no matrix effect.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression in the chromatographic analysis of a blank plasma extract.

Methodology:

  • Prepare a solution of spironolactone (e.g., 100 ng/mL) in the mobile phase.

  • Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-fitting.

  • Inject a blank, extracted plasma sample onto the LC-MS/MS system.

  • Monitor the spironolactone signal. A stable baseline will be observed. Any dips in the baseline indicate regions of ion suppression.

Visualizations

Troubleshooting Workflow for Ion Suppression start Poor/Inconsistent Signal or Inaccurate Results check_is Check Internal Standard (this compound) Signal start->check_is is_ok IS Signal Stable? check_is->is_ok check_analyte Check Analyte (Spironolactone) Signal in Matrix vs. Neat Solution is_ok->check_analyte Yes end_bad Re-evaluate Method is_ok->end_bad No, Investigate IS Stability suppression Significant Signal Drop in Matrix? check_analyte->suppression optimize_prep Optimize Sample Preparation (LLE or SPE) suppression->optimize_prep Yes check_coelution Check Analyte/IS Co-elution suppression->check_coelution No optimize_chrom Optimize Chromatography (Gradient, Flow Rate, Column) optimize_prep->optimize_chrom post_column Perform Post-Column Infusion Experiment optimize_chrom->post_column end_good Acceptable Results post_column->end_good check_coelution->optimize_chrom No Co-elution check_coelution->end_good Co-elution Confirmed

Caption: A logical workflow for troubleshooting ion suppression issues.

Experimental Workflow for Ion Suppression Assessment sample Biological Sample (e.g., Plasma) ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Evaluation: - Signal Intensity - Signal-to-Noise - % Ion Suppression analysis->data

Caption: Comparing sample preparation methods for ion suppression.

Summary of LC-MS/MS Parameters for Spironolactone Analysis

For reproducible results, it is crucial to have a well-defined set of LC-MS/MS parameters. The following table summarizes typical parameters used for the analysis of spironolactone with this compound as an internal standard, based on published methods.[3][4]

ParameterTypical Value
LC Column C18 (e.g., 3.0 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.3 - 0.4 mL/min[2]
Gradient Isocratic or gradient elution depending on the complexity of the matrix.
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2000 - 4500 V[3][4]
Source Temperature 150 - 225 °C[3][5]
Desolvation Gas Flow 800 L/Hr[5]
MRM Transition (Spironolactone) m/z 341.2 → 107.2
MRM Transition (this compound) m/z 347.1 → 107.2

References

potential for deuterium exchange in Spironolactone-d6 under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spironolactone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving deuterated Spironolactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Spironolactone, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered ideal as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization response in the mass spectrometer.

Q2: Where are the deuterium labels located in this compound?

The exact location of the deuterium labels can vary by manufacturer. It is crucial to consult the Certificate of Analysis (CoA) for the specific batch of this compound being used. Typically, for use as an internal standard, deuterium atoms are placed on metabolically stable positions of the molecule to prevent in-vivo exchange. However, the potential for chemical exchange under certain experimental conditions should always be considered.

Q3: Is there a potential for deuterium exchange in this compound under acidic conditions?

Yes, there is a potential for deuterium exchange, particularly if the labels are located at a carbon atom adjacent (in the alpha-position) to a carbonyl group. Spironolactone has a ketone at the C3 position of its steroid core. Under acidic conditions, this ketone can undergo keto-enol tautomerism. If a deuterium atom is located at an adjacent carbon (C2 or C4), it can be exchanged for a proton from the solvent. This process is accelerated by the presence of acid.[1][2][3][4]

Q4: How does Spironolactone itself degrade under acidic conditions?

Forced degradation studies have shown that Spironolactone degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions.[5] Under acidic hydrolysis (e.g., with 0.1 M HCl), degradation of Spironolactone has been observed. The primary degradation products of Spironolactone are canrenone (B1668266) and 7α-thiospironolactone.

Q5: What are the analytical consequences of deuterium exchange?

The loss of deuterium from this compound and its replacement with hydrogen (a process known as back-exchange) can compromise the accuracy of quantitative results. This can lead to an underestimation of the internal standard concentration and consequently an overestimation of the analyte's concentration. It can also create a "false positive" signal for the unlabeled analyte.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Possible Cause: Deuterium exchange may be occurring during sample preparation or analysis, especially if acidic conditions are used.

  • Troubleshooting Steps:

    • Review Sample Preparation: Avoid prolonged exposure of this compound to strong acidic (or basic) conditions. If acidic conditions are necessary, minimize exposure time and temperature.

    • Assess Stability: Perform an experiment to assess the stability of the deuterium labels under your specific experimental conditions. (See Experimental Protocol 1).

    • Check for Impurities: The deuterated internal standard may be contaminated with the unlabeled analyte. Prepare a sample with only the internal standard in a clean solvent and check for the signal of the unlabeled analyte.

    • Optimize Chromatography: Ensure co-elution of the analyte and the internal standard. Deuteration can sometimes cause a slight shift in retention time, which can lead to differential matrix effects.

Issue 2: Appearance of Unexplained Peaks in Mass Spectrometry Data

  • Possible Cause: Degradation of this compound under acidic stress, leading to the formation of deuterated degradation products.

  • Troubleshooting Steps:

    • Analyze a Stressed Sample: Prepare a sample of this compound under the acidic conditions and analyze it by LC-MS to identify potential degradation products.

    • Compare with Unlabeled Standard: Compare the degradation profile of this compound with that of an unlabeled Spironolactone standard to see if similar degradation products are formed.

    • Consult Literature: The primary degradation products of Spironolactone are known to be canrenone and 7α-thiospironolactone. Check for masses corresponding to the deuterated versions of these compounds.

Data Presentation

Table 1: Summary of Spironolactone Degradation under Forced Conditions

Stress ConditionReagentDurationTemperatureDegradation (%)Primary Degradation ProductsReference
Acidic Hydrolysis0.1 M HCl24 hours60°C~15%Canrenone, 7α-thiospironolactone
Alkaline Hydrolysis0.01 M NaOH15 minutesRoom Temp~11%Canrenone, 7α-thiospironolactone
Oxidative30% H₂O₂24 hoursRoom Temp~12%Not Specified
Thermal-2 hours60°C~15%Not Specified
PhotodegradationUV lamp48 hours-~7%Not Specified

Note: The extent of degradation can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Deuterium Exchange Stability

Objective: To determine if deuterium exchange of this compound occurs under specific acidic experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set A (Control): Spike a known concentration of this compound into a neutral solvent (e.g., 50:50 acetonitrile:water).

    • Set B (Acidic Stress): Spike the same concentration of this compound into the acidic solution used in your experiment (e.g., mobile phase with 0.1% formic acid, or a simulated extraction solvent).

  • Incubation: Incubate both sets of samples under conditions that mimic your analytical workflow (e.g., for the duration of a typical sample preparation, at room temperature or elevated temperature if applicable).

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Data Evaluation:

    • Monitor the mass transition for unlabeled Spironolactone in the Set B samples.

    • An increase in the peak area of unlabeled Spironolactone in Set B compared to Set A indicates that deuterium exchange is occurring.

    • Also, monitor the peak area of this compound. A significant decrease in the signal in Set B compared to Set A (that cannot be attributed to chemical degradation) could also suggest loss of the deuterated standard.

Mandatory Visualization

Deuterium_Exchange_Mechanism Keto Spironolactone-d (Deuterium at C4) Enol Enol Form Keto->Enol Keto_H Spironolactone (Proton at C4) Enol->Keto_H

Caption: Acid-catalyzed deuterium exchange at a carbon alpha to a carbonyl group via an enol intermediate.

Troubleshooting_Workflow Start Inaccurate Quantitative Results Check_Exchange Assess D/H Exchange Potential (See Protocol 1) Start->Check_Exchange Check_Purity Verify Isotopic Purity of d6-Standard Start->Check_Purity Check_Degradation Investigate Chemical Degradation Start->Check_Degradation Optimize_LC Optimize Chromatography for Co-elution Start->Optimize_LC Is_Exchange Is Exchange Occurring? Check_Exchange->Is_Exchange Is_Impure Is Standard Impure? Check_Purity->Is_Impure Is_Degraded Is Degradation Occurring? Check_Degradation->Is_Degraded Results_OK Results are Accurate Optimize_LC->Results_OK Mitigate_Exchange Modify Sample Prep: - Minimize acid exposure - Reduce temperature/time Is_Exchange->Mitigate_Exchange Yes Is_Exchange->Results_OK No Correct_For_Impurity Correct for Impurity Contribution or Source New Standard Is_Impure->Correct_For_Impurity Yes Is_Impure->Results_OK No Stabilize_Sample Adjust pH to ~4.5 (Optimal Stability) Is_Degraded->Stabilize_Sample Yes Is_Degraded->Results_OK No Mitigate_Exchange->Results_OK Correct_For_Impurity->Results_OK Stabilize_Sample->Results_OK

Caption: Troubleshooting workflow for inaccurate quantitative results with this compound.

References

selecting the optimal mobile phase for spironolactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of spironolactone (B1682167) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of spironolactone, focusing on mobile phase selection and optimization.

Question: I am not getting good separation or peak shape for spironolactone. What should I do?

Answer:

Poor separation or peak shape is a common issue in HPLC analysis. Here is a systematic approach to troubleshoot this problem, focusing on the mobile phase:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. Spironolactone is a non-polar compound, so reversed-phase HPLC is typically used.

    • Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents. Acetonitrile generally provides sharper peaks and lower backpressure. Start with a mobile phase composition of Methanol and Water (60:40 v/v) or Acetonitrile and a phosphate (B84403) buffer (e.g., 0.025 M KH2PO4) in a similar ratio.[1][2]

    • Aqueous Phase/Buffer: A buffer is often used to control the pH and improve peak shape. For spironolactone, a slightly acidic pH is often preferred. A phosphate buffer with a pH around 3.5-4.0 can be effective.[1][3]

  • Flow Rate: The flow rate affects separation efficiency and analysis time. A typical flow rate for a standard 4.6 mm ID column is 1.0 mL/min.[2] If you are experiencing high backpressure, consider reducing the flow rate.

  • Column Chemistry: The stationary phase plays a crucial role. C18 and C8 columns are both suitable for spironolactone analysis. A C18 column will provide more retention for the non-polar spironolactone.

  • Temperature: Column temperature can influence viscosity and selectivity. Maintaining a constant temperature, for example, at 40°C, can improve reproducibility and peak shape.

Here is a logical workflow for optimizing your mobile phase:

MobilePhaseOptimization Start Start: Poor Peak Shape or Separation CheckSolvent Check Organic Solvent (Methanol vs. Acetonitrile) Start->CheckSolvent AdjustRatio Adjust Organic/Aqueous Ratio CheckSolvent->AdjustRatio Try Acetonitrile for sharper peaks CheckpH Check Mobile Phase pH (Target pH 3.5-4.0) AdjustRatio->CheckpH Increase organic % for less retention, decrease for more retention OptimizeFlow Optimize Flow Rate (e.g., 1.0 mL/min) CheckpH->OptimizeFlow Use buffer if needed GoodSeparation Good Separation Achieved OptimizeFlow->GoodSeparation

Caption: Workflow for Mobile Phase Optimization.

Question: My retention time for spironolactone is drifting. What could be the cause?

Answer:

Retention time drift can be caused by several factors. Here are the most common ones related to the mobile phase:

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure the salts are fully dissolved. Over time, the composition of the mobile phase can change due to evaporation of the more volatile component (usually the organic solvent). Prepare fresh mobile phase daily.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analysis. A drifting baseline is often an indicator of an unequilibrated column.

  • Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate, which will cause the retention time to drift. Check for leaks in the pump and ensure proper maintenance.

Question: I am observing ghost peaks in my chromatogram. What should I do?

Answer:

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often related to contamination in the mobile phase or the HPLC system.

  • Mobile Phase Contamination: Use high-purity solvents (HPLC grade or better) and freshly prepared mobile phase. Water is a common source of contamination; use freshly purified water.

  • System Contamination: Flush the injector and the column with a strong solvent to remove any adsorbed contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for spironolactone analysis on a C18 column?

A good starting point for a C18 column is a mixture of methanol and water, or acetonitrile and water. A common and effective mobile phase is a 60:40 (v/v) mixture of methanol and water. Another option is a mixture of acetonitrile and a phosphate buffer (pH ~4) in a 1:1 ratio.

Q2: Can I use a gradient elution for spironolactone analysis?

While most reported methods for spironolactone assay use isocratic elution for simplicity and robustness, a gradient elution can be beneficial if you are analyzing spironolactone in a complex matrix or with other compounds that have very different polarities.

Q3: How do I prepare the mobile phase?

Proper mobile phase preparation is crucial for reproducible results.

  • For Methanol/Water or Acetonitrile/Water:

    • Measure the required volumes of the organic solvent and HPLC-grade water separately.

    • Combine them in a clean, appropriate container.

    • Mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • For a Buffered Mobile Phase (e.g., Acetonitrile/Phosphate Buffer):

    • Prepare the buffer solution first. For example, to prepare a phosphate buffer at pH 4, dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water and adjust the pH to 4.0 with orthophosphoric acid.

    • Measure the required volumes of the buffer and acetonitrile.

    • Combine and mix them.

    • Degas the final mobile phase.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Spironolactone in Pharmaceutical Formulations

This protocol is based on a validated method for the determination of spironolactone in tablet dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Phosphate buffer (pH 4.0) and acetonitrile in a 1:1 ratio

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 240 nm

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.

    • Adjust the pH to 4.0 with orthophosphoric acid.

    • Mix the buffer and acetonitrile in a 1:1 ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 20.6 mg of spironolactone working standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in the mobile phase with the aid of sonication for 30 seconds.

    • Dilute to the mark with the mobile phase.

    • Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration.

Protocol 2: Alternative Isocratic HPLC Method

This protocol is based on the USP assay for spironolactone.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Column Temperature: 25°C (ambient)

    • Injection Volume: 50 µL

Data Presentation

Table 1: Comparison of Mobile Phases for Spironolactone Analysis

Mobile Phase CompositionRatio (v/v)Column TypeFlow Rate (mL/min)Detection (nm)Reference
Phosphate Buffer (pH 4) : Acetonitrile1:1C181.5240
0.025 M KH2PO4 (pH 3.49) : Acetonitrile40:60C81.0235
Methanol : Water60:40C181.0230
Water : Tetrahydrofuran : Acetonitrile77:21:2C8Not Specified254 and 283
Methanol : Water70:30Not SpecifiedNot SpecifiedNot Specified
Acetonitrile : Methanol : Water5:3:2C180.2254
Acetonitrile : Buffer57.4:42.6C181.0238
Methanol : Water75:25C181.0240

Logical Relationships

TroubleshootingLogic Problem Chromatographic Problem PeakShape Poor Peak Shape (Tailing, Fronting, Broad) Problem->PeakShape RetentionTime Retention Time Drift Problem->RetentionTime GhostPeaks Ghost Peaks Problem->GhostPeaks SolventRatio Adjust Organic/Aqueous Ratio PeakShape->SolventRatio MobilePhasepH Check/Adjust Mobile Phase pH PeakShape->MobilePhasepH FlowRate Check Flow Rate PeakShape->FlowRate RetentionTime->FlowRate ColumnEquilibration Ensure Column Equilibration RetentionTime->ColumnEquilibration MobilePhasePrep Check Mobile Phase Preparation (Freshness, Degassing) RetentionTime->MobilePhasePrep GhostPeaks->MobilePhasePrep SystemContamination Check for System Contamination GhostPeaks->SystemContamination

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Spironolactone Derivatization for Enhanced Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of spironolactone (B1682167). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the analytical sensitivity of spironolactone and its metabolites. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of spironolactone often challenging?

Spironolactone and its metabolites can be difficult to analyze, particularly using mass spectrometry (MS), due to their relatively poor ionization efficiency and susceptibility to in-source fragmentation.[1][2][3] During electrospray ionization (ESI), spironolactone can lose its thioacetyl group, making it indistinguishable from its active metabolite, canrenone, which complicates accurate quantification.[1]

Q2: What is derivatization and how can it improve spironolactone analysis?

Derivatization is a chemical modification technique used to alter the physicochemical properties of an analyte.[1] For spironolactone, derivatization can be employed to:

  • Enhance Ionization Efficiency: By introducing a permanently charged or more easily ionizable group, the response in mass spectrometry can be significantly increased.[1][4]

  • Prevent In-Source Fragmentation: Stabilizing the molecule through derivatization can prevent it from breaking apart in the ion source of the mass spectrometer.[1][2][3]

  • Improve Chromatographic Properties: Derivatization can alter the polarity and size of the molecule, potentially leading to better separation from interfering compounds.

  • Increase UV Absorbance: For UV-Visible spectrophotometry, derivatization can create a product with a stronger chromophore, thereby increasing its absorbance and sensitivity.[5]

Q3: What are the common derivatization methods for spironolactone?

The most common and effective methods to enhance the sensitivity of spironolactone analysis are:

  • Girard's Reagent P (GP) Derivatization for LC-MS: This method introduces a permanent positive charge onto the spironolactone molecule, significantly boosting its signal in ESI-MS.[1][2][3]

  • Hydrazine (B178648) Derivatization for UV-Visible Spectrophotometry: This technique is used to form a hydrazone complex with spironolactone, which exhibits strong UV absorbance, allowing for sensitive quantification using spectrophotometric methods.[6]

  • Use of Mobile Phase Additives (Ammonium Fluoride) for LC-MS: While not a direct derivatization of the analyte before injection, adding ammonium (B1175870) fluoride (B91410) to the mobile phase can dramatically enhance the signal of spironolactone and its metabolites during ESI-MS analysis.[7][8][9][10]

Derivatization Methods: A Comparative Overview

Method Primary Analytical Technique Principle Reported Sensitivity Improvement Key Advantages
Girard's Reagent P (GP) Derivatization LC-MSCovalent reaction with the ketone group to form a hydrazone with a permanent positive charge.[1]1-2 orders of magnitude signal enhancement.[1][2][3]Eliminates in-source fragmentation, improves ionization.[1][2][3]
Hydrazine Derivatization UV-Visible SpectrophotometryReaction with hydrazine hydrogen sulfate (B86663) to form a UV-absorbing complex.[6]LOD: 0.028 ppm; LOQ: 0.0858 ppm.[6]Simple, cost-effective, suitable for labs without MS.
Ammonium Fluoride Additive LC-MSAdded to the mobile phase to enhance ionization efficiency in the ESI source.[7]~70-fold average signal amplification.[7][8][9][10]Simple to implement, no pre-analysis derivatization step required.

Experimental Protocols

Protocol 1: Girard's Reagent P (GP) Derivatization for LC-MS Analysis

This protocol is adapted from studies demonstrating significant signal enhancement for spironolactone and its metabolites.[1]

Materials:

  • Spironolactone standard or sample

  • Girard's Reagent P (GP)

  • Methanol (B129727) (HPLC-MS grade)

  • Acetic Acid (LiChropur®)

  • Water (HPLC-MS grade)

  • Autosampler vials

Procedure:

  • Standard/Sample Preparation: Reconstitute spironolactone standards in a methanol-acetic acid (9:1 v/v) solution to a concentration of 1 mg/mL. For biological samples, perform a suitable extraction (e.g., protein precipitation with methanol followed by solvent evaporation) and resuspend the extract in the methanol-acetic acid solution.

  • Derivatization Reagent Preparation: Dissolve Girard's Reagent P in HPLC-MS grade water to a concentration of 1 mg/mL.

  • Reaction:

    • Place 200 µL of the standard or sample solution into an autosampler vial.

    • Add 20 µL of the GP reagent solution to the vial. For a control (non-derivatized sample), add 20 µL of HPLC-grade water.

    • Briefly vortex the mixture.

    • Incubate at 37°C for 15 minutes.

  • Analysis: The derivatized sample is ready for injection into the UHPLC-ESI-MS/MS system.

Protocol 2: Hydrazine Derivatization for UV-Visible Spectrophotometric Analysis

This protocol is based on the formation of a UV-absorbing complex with spironolactone.[6]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of sodium acetate in absolute ethanol.

    • Prepare a 1 mg/mL solution of hydrazine hydrogen sulfate in absolute ethanol.

  • Standard/Sample Preparation:

    • For standards, accurately weigh and dissolve spironolactone in absolute ethanol.

    • For tablet formulations, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to 25 mg of spironolactone in a 50 mL volumetric flask with absolute ethanol, using sonication to aid dissolution.

  • Derivatization Reaction:

    • To the 50 mL volumetric flask containing the spironolactone solution, add 9 mL of the sodium acetate solution and 8 mL of the hydrazine hydrogen sulfate solution.

    • Shake the mixture well.

    • Heat the flask in a water bath at 88-90°C for 15 minutes.

    • Cool the solution to room temperature and bring it to volume with absolute ethanol.

  • Measurement:

    • Prepare appropriate dilutions of the derivatized solution in absolute ethanol to fall within the linear range (20-30 ppm).

    • Measure the absorbance at 251.5 nm using a UV-Visible spectrophotometer with absolute ethanol as the blank.

Protocol 3: Using Ammonium Fluoride as a Mobile Phase Additive for LC-MS

This method enhances sensitivity without a pre-derivatization step.[7]

Materials:

  • Spironolactone sample prepared for LC-MS analysis (e.g., after protein precipitation)

  • Ammonium fluoride

  • Mobile phase solvents (e.g., methanol, water, tetrahydrofuran)

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add 130 µL of methanol and 50 µL of an internal standard solution (in methanol).

    • Vortex for 2 minutes and centrifuge at high speed (e.g., 27,500 x g) for 5 minutes.

    • The supernatant is ready for injection.

  • Mobile Phase Preparation:

    • Prepare the aqueous mobile phase containing a low concentration of ammonium fluoride (e.g., 0.2 mM). The organic mobile phase can be methanol or acetonitrile.

    • An example mobile phase composition could be a gradient elution using A) 0.2 mM ammonium fluoride in water and B) methanol.

  • LC-MS Analysis:

    • Inject the prepared sample supernatant into the LC-MS/MS system using the ammonium fluoride-containing mobile phase.

    • The presence of ammonium fluoride in the eluent enhances the ionization of spironolactone and its metabolites in the ESI source.

Troubleshooting Guides

Troubleshooting GP Derivatization
Issue Potential Cause(s) Recommended Solution(s)
Low Derivatization Yield / Incomplete Reaction - Insufficient reaction time or temperature.- Incorrect pH.- Degradation of the derivatizing reagent.- Increase incubation time (e.g., to 30-60 minutes) or temperature (e.g., to 60°C).- Ensure the reaction medium is acidic, as the reaction is acid-catalyzed.- Use freshly prepared Girard's Reagent P solution.
Multiple Peaks for a Single Analyte - Formation of syn/anti isomers of the hydrazone.- This is often inherent to the reaction with ketones. Ensure chromatographic conditions are optimized to either separate or co-elute the isomers for consistent quantification.
Excess Reagent Peak in Chromatogram - A large molar excess of the GP reagent was used.- Optimize the stoichiometry to use a smaller excess of the reagent. If the peak interferes, adjust the chromatography to better separate it from the analytes of interest.
Signal Suppression - High concentrations of the GP reagent or other matrix components co-eluting with the analyte.- Dilute the sample post-derivatization.- Improve chromatographic separation to move the derivatized analyte away from the reagent peak and other interfering substances.
Troubleshooting Hydrazine Derivatization
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient heating time or temperature.- Presence of excess water, which can inhibit the condensation reaction.- Analyte degradation at high temperatures.- Ensure the water bath temperature is stable at 88-90°C and the reaction time is at least 15 minutes.- Use absolute ethanol to minimize water content.- Monitor for potential degradation by analyzing samples at different time points.
Precipitation in the Reaction Mixture - Low solubility of the derivatized product or reagents in ethanol at room temperature.- Ensure all components are fully dissolved before and after the reaction. Gentle warming may be required to redissolve any precipitate before measurement.
Inconsistent Absorbance Readings - Instability of the derivatized product.- Pipetting errors during dilution.- Analyze the samples as soon as possible after derivatization.- Use calibrated pipettes and follow a consistent dilution procedure.
High Background Absorbance - Contamination of the ethanol or other reagents.- Interference from sample matrix components.- Use high-purity solvents and reagents.- Perform a sample blank (sample without hydrazine reagent) to assess matrix interference.

Visualized Workflows

GP_Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Spironolactone Sample (in Methanol/Acetic Acid) Mix Mix Sample and Reagent Sample->Mix GP_Reagent Girard's Reagent P (in Water) GP_Reagent->Mix Incubate Incubate (37°C for 15 min) Mix->Incubate LCMS UHPLC-ESI-MS/MS Analysis Incubate->LCMS Inject Derivatized Sample

Caption: Workflow for spironolactone derivatization with Girard's Reagent P.

Hydrazine_Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Spironolactone Sample (in Ethanol) Mix Mix Sample and Reagents Sample->Mix Hydrazine Hydrazine & Sodium Acetate (in Ethanol) Hydrazine->Mix Heat Heat in Water Bath (88-90°C for 15 min) Mix->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute to working range Cool->Dilute Spectro UV-Vis Spectrophotometry (at 251.5 nm) Dilute->Spectro

Caption: Workflow for spironolactone derivatization with hydrazine.

References

signal enhancement techniques for spironolactone and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the signal enhancement of spironolactone (B1682167) and its primary metabolites, canrenone (B1668266) and 7α-thiomethylspironolactone, in analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of spironolactone and its metabolites.

Issue IDQuestionPossible CausesSuggested Solutions
SP-T01 Why am I seeing a high canrenone signal and a low or absent spironolactone signal, even when analyzing a pure spironolactone standard? Spironolactone is prone to in-source fragmentation within the mass spectrometer's electrospray ionization (ESI) source, losing its 7α-acetylthio group to form canrenone.[1][2][3] This makes it difficult to distinguish between chemically present canrenone and canrenone formed from spironolactone during analysis.1. Optimize Chromatographic Separation: Ensure baseline separation between spironolactone and canrenone. This is crucial to differentiate the true canrenone from the in-source fragment.[1][3] 2. Use a Milder Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) as it can sometimes be a softer ionization method than ESI. 3. Derivatization: Employ derivatization with Girard's Reagent P (GP) to prevent in-source fragmentation.
SP-T02 My signal intensity for spironolactone and its metabolites is very low, leading to poor sensitivity and high limits of quantification (LOQ). Spironolactone and its metabolites, being steroid-like molecules, exhibit poor ionization efficiency in ESI.1. Mobile Phase Additives: Incorporate ammonium (B1175870) fluoride (B91410) (NH4F) into the mobile phase. This has been shown to significantly enhance the signal of spironolactone and its metabolites, in some cases by an average of 70-fold. 2. Derivatization: Derivatize the analytes with Girard's Reagent P (GP). This introduces a permanently charged moiety, dramatically improving ionization efficiency and leading to a signal enhancement of one to two orders of magnitude.
SP-T03 I am observing significant signal suppression or enhancement, and my results are not reproducible, especially when analyzing biological samples. This is likely due to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of the target analytes.1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. While protein precipitation is simple, solid-phase extraction (SPE) may be necessary to remove interfering matrix components more effectively. 2. Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the regions where matrix components elute. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte will co-elute and experience similar matrix effects, allowing for accurate quantification.
SP-T04 I am having difficulty achieving good chromatographic separation between spironolactone, canrenone, and 7α-thiomethylspironolactone. These compounds have similar chemical structures, which can make their separation challenging on standard reversed-phase columns.1. Mobile Phase Optimization: Experiment with different solvent compositions. The addition of tetrahydrofuran (B95107) (THF) to the mobile phase has been shown to improve the separation of these analytes. 2. Column Selection: Consider using a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic and steroidal compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of spironolactone and its metabolites.

Question IDQuestionAnswer
SP-F01 What is the most significant challenge in the LC-MS/MS analysis of spironolactone? The most significant challenge is the in-source fragmentation of spironolactone to canrenone. This complicates the accurate quantification of both spironolactone and its active metabolite, canrenone.
SP-F02 How does ammonium fluoride enhance the signal of spironolactone and its metabolites? While the exact mechanism is not fully understood, it is proposed that ammonium fluoride aids in the ionization process in the ESI source, allowing the steroid-like molecules to acquire a charge more easily, thus increasing their signal intensity.
SP-F03 What is Girard's Reagent P (GP) and how does it improve the analysis? Girard's Reagent P is a derivatizing agent that reacts with the ketone functional groups present in spironolactone and its metabolites. This reaction adds a permanently positively charged quaternary amine group to the analyte. This has two major benefits: it significantly enhances the ionization efficiency for a much stronger signal in the mass spectrometer, and it stabilizes the molecule, preventing in-source fragmentation.
SP-F04 What are the main metabolites of spironolactone that I should be looking for? The major and pharmacologically active metabolites of spironolactone are canrenone and 7α-thiomethylspironolactone.
SP-F05 What is a suitable sample preparation technique for analyzing spironolactone in plasma? Protein precipitation is a simple and commonly used method for preparing plasma samples for spironolactone analysis. However, for complex matrices or to mitigate significant matrix effects, solid-phase extraction (SPE) may provide a cleaner sample.
SP-F06 What are typical m/z transitions for monitoring spironolactone and canrenone in MS/MS? Due to the in-source fragmentation of spironolactone, both spironolactone and canrenone are often monitored using the same transition, which is typically m/z 341.2 -> 107.2 in positive ion mode. Therefore, chromatographic separation is essential for their individual quantification.

Data Presentation

Signal Enhancement Techniques: A Quantitative Comparison
TechniqueAnalyteFold Signal EnhancementReference
Ammonium Fluoride (NH4F) Additive Spironolactone & Metabolites~70-fold on average
Girard's Reagent P (GP) Derivatization Spironolactone & Metabolites1-2 orders of magnitude (~10 to 100-fold)
GP Derivatization Canrenone~15-fold
GP Derivatization 6β-Hydroxy-7α-thiomethylspironolactone~846-fold

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of spironolactone and its metabolites from plasma samples.

  • Sample Thawing: Thaw plasma samples, calibrators, and quality control samples at room temperature.

  • Aliquoting: Vortex the thawed samples and transfer 50 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Protein Precipitation: Add 130 µL of methanol (B129727) and 50 µL of an internal standard solution (e.g., spironolactone-d3 (B1165244) in methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes at 2050 rpm.

  • Centrifugation: Centrifuge the samples for 5 minutes at 27,500 x g and 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis with Ammonium Fluoride Enhancement

This protocol describes a method for enhancing the signal of spironolactone and its metabolites using ammonium fluoride as a mobile phase additive.

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid and ammonium fluoride (concentration to be optimized, e.g., 1 mM).

    • Mobile Phase B: Methanol with 0.1% formic acid and ammonium fluoride.

    • Gradient: A suitable gradient to achieve separation of spironolactone, canrenone, and 7α-thiomethylspironolactone.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Spironolactone: m/z 341.2 -> 107.2

      • Canrenone: m/z 341.2 -> 107.2

      • 7α-thiomethylspironolactone: (To be determined based on the specific instrument and optimization).

Protocol 3: Derivatization with Girard's Reagent P (GP)

This protocol outlines the derivatization of spironolactone and its metabolites using Girard's Reagent P to enhance signal intensity.

  • Sample Preparation: Extract spironolactone and its metabolites from the biological matrix (e.g., using protein precipitation as in Protocol 1 or liquid-liquid extraction). Dry down the extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solution of methanol and acetic acid (e.g., 9:1 v/v).

  • Derivatization Reaction:

    • Add an aliquot of Girard's Reagent P solution (e.g., 20 µL of 1 mg/mL in water) to the reconstituted sample.

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 37°C for 15 minutes.

  • Sample Analysis: The derivatized sample is then ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_methanol_is Add Methanol & Internal Standard plasma->add_methanol_is vortex Vortex add_methanol_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for spironolactone analysis.

Troubleshooting_Logic start Low Signal Intensity? in_source_fragmentation High Canrenone, Low Spironolactone? start->in_source_fragmentation No use_nh4f Add Ammonium Fluoride to Mobile Phase start->use_nh4f Yes use_gp Use Girard's Reagent P Derivatization start->use_gp Yes poor_separation Poor Chromatographic Resolution? in_source_fragmentation->poor_separation No optimize_chromatography Optimize LC Method in_source_fragmentation->optimize_chromatography Yes use_derivatization Use Girard's Reagent P Derivatization in_source_fragmentation->use_derivatization Yes optimize_mobile_phase Optimize Mobile Phase (e.g., add THF) poor_separation->optimize_mobile_phase Yes change_column Try Different Column Chemistry poor_separation->change_column Yes

Caption: Troubleshooting decision tree for spironolactone analysis.

Derivatization_Pathway spironolactone Spironolactone (Ketone group) derivatized_product Derivatized Spironolactone (Permanently charged) spironolactone->derivatized_product + GP Reagent gp_reagent Girard's Reagent P (Hydrazine group) gp_reagent->derivatized_product

Caption: Girard's Reagent P derivatization of spironolactone.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Spironolactone using Spironolactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of spironolactone (B1682167) in biological matrices, with a focus on methods utilizing Spironolactone-d6 as an internal standard. The information presented is collated from various validation studies and aims to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Spironolactone is a potassium-sparing diuretic that is extensively metabolized in the body. Accurate and reliable bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. This guide compares a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Experimental Protocols

Method 1: LC-MS/MS with this compound

This method, adapted from a study by Lee et al., employs liquid-liquid extraction for sample preparation followed by analysis using LC-MS/MS.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution.

  • Add 1 mL of a methyl tert-butyl ether and methylene (B1212753) chloride (80:20, v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions:

    • Spironolactone: m/z 417.2 → 341.2

    • This compound: m/z 423.2 → 347.2

Method 2: HPLC-UV with an Alternative Internal Standard

This method provides an alternative to mass spectrometric detection and is adapted from a general HPLC-UV validation approach for spironolactone. It is important to note that this method does not use this compound but another suitable internal standard.

Sample Preparation: Protein Precipitation (PPT)

  • To 200 µL of human plasma, add 20 µL of the internal standard solution (e.g., hydrochlorothiazide).

  • Add 600 µL of acetonitrile.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and inject a portion into the HPLC system.

Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 238 nm

Performance Data Comparison

The following tables summarize the quantitative performance data for the two methods.

Table 1: Method Performance Parameters

ParameterLC-MS/MS with this compoundHPLC-UV with Alternative IS
Linearity Range 0.5 - 200 ng/mL50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (%Bias) Within ±15%Within ±15%
Recovery > 85%Not specified

Table 2: Validation Summary

Validation ParameterLC-MS/MS with this compoundHPLC-UV with Alternative IS
Selectivity High (based on mass transitions)Moderate (based on retention time)
Matrix Effect Minimized by co-eluting ISCan be significant
Sensitivity HighModerate
Run Time ~5 minutes~10 minutes

Diagrams

Experimental Workflow: LC-MS/MS Method

plasma Plasma Sample (200 µL) is Add this compound IS plasma->is lle Liquid-Liquid Extraction (MTBE/CH2Cl2) is->lle vortex Vortex (10 min) lle->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the LC-MS/MS bioanalytical method.

Experimental Workflow: HPLC-UV Method

plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex (5 min) ppt->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge inject Inject Supernatant into HPLC-UV centrifuge->inject

Caption: Workflow for the HPLC-UV bioanalytical method.

Logical Relationship: Method Comparison

cluster_lcmsms LC-MS/MS with this compound cluster_hplcuv HPLC-UV with Alternative IS lcmsms_adv High Sensitivity High Selectivity Matrix Effect Correction method_choice Method Selection lcmsms_adv->method_choice hplcuv_adv Simpler Instrumentation Lower Cost hplcuv_adv->method_choice

Caption: Key advantages influencing method selection.

Conclusion

The choice between an LC-MS/MS method with this compound and an HPLC-UV method with an alternative internal standard depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits and high accuracy.[1] The use of a stable isotope-labeled internal standard effectively compensates for matrix effects, a significant advantage in complex biological matrices.

The HPLC-UV method, while less sensitive, provides a viable and more accessible alternative for studies where higher concentrations of spironolactone are expected. It is a simpler and more cost-effective technique. However, careful validation is required to ensure that the chosen internal standard adequately corrects for any analytical variability and that matrix effects do not compromise the accuracy of the results.

For regulated bioanalysis, the LC-MS/MS method with this compound is generally the preferred approach due to its robustness and higher level of confidence in the quantitative data.

References

A Comparative Guide to Spironolactone Bioanalytical Assays: Featuring a Spironolactone-d6 Internal Standard Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of spironolactone (B1682167) and its metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Spironolactone-d6 as an internal standard against alternative assays, supported by experimental data and detailed protocols.

The selection of an appropriate bioanalytical method is a critical decision in the drug development pipeline. Key performance characteristics such as linearity, accuracy, and precision are fundamental to ensuring data integrity and regulatory compliance. This document offers a comprehensive overview of a validated LC-MS/MS assay for spironolactone in human plasma, employing a deuterated internal standard (this compound) for enhanced accuracy. Furthermore, a comparison with other published methods is presented to aid in the selection of the most suitable assay for specific research needs.

Performance Characteristics of Spironolactone Assays

The following table summarizes the key validation parameters for a highly sensitive LC-MS/MS method for the determination of spironolactone in human plasma using this compound as an internal standard, alongside data from alternative methods.

Parameter LC-MS/MS with this compound IS LC-APCI-MS with Estazolam IS RP-HPLC
Linearity Range 0.5–150 ng/mL2–300 ng/mL20-30 ppm (µg/mL)
Correlation Coefficient (r²) >0.99Not explicitly stated, but linear0.9997
Intra-day Precision (%RSD) 0.89–6.00%< 10%≤ 2%
Inter-day Precision (%RSD) 1.20–10.51%< 10%≤ 2%
Intra-day Accuracy 96.90–105.08%85-115%Not explicitly stated
Inter-day Accuracy 97.99–104.13%85-115%99.40-101.99% (% Recovery)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2 ng/mL1.677 ppm (µg/mL)

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method was developed for the determination of spironolactone in human plasma.[1]

  • Sample Preparation: A one-step liquid-liquid extraction is performed using a mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v). This compound is used as the internal standard (IS).[1]

  • Chromatographic Separation: Separation is achieved on a Cadenza CD-C18 column (3.0 × 100 mm, 3 µm) with an isocratic mobile phase consisting of 0.1% formic acid in water and methanol (B129727) (30:70, v/v).[1] A gradient flow rate is employed.[1]

  • Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode.[1] The mass transitions monitored are m/z 341.2 → 107.2 for spironolactone and m/z 347.1 → 107.2 for the internal standard, this compound.[1]

LC-APCI-MS Method with Estazolam Internal Standard

This method allows for the simultaneous determination of spironolactone and its active metabolite, canrenone (B1668266), in human plasma.[2]

  • Sample Preparation: Plasma samples are extracted with a methylene chloride and ethyl acetate (B1210297) mixture (20:80, v/v) after the addition of estazolam as the internal standard.[2]

  • Chromatographic Separation: A reversed-phase C18 column is used with a mobile phase of methanol and water (57:43, v/v).[2]

  • Mass Spectrometric Detection: The analysis is performed on a single quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in the selected-ion monitoring (SIM) mode.[2] The target ions are m/z 341.25 for both spironolactone and canrenone, and m/z 295.05 for estazolam.[2]

RP-HPLC Method

This method is a reversed-phase high-performance liquid chromatography approach for the determination of spironolactone.[3]

  • Sample Preparation: A stock solution of spironolactone working standard is prepared and diluted to the desired concentrations.[3]

  • Chromatographic Separation: An isocratic separation is performed on a C18 inertsil column (250 x 4.6 mm, 5µm).[3] The mobile phase consists of a 1:1 ratio of phosphate (B84403) buffer solution (pH=4) and acetonitrile, with a flow rate of 1.5 ml/min.[3]

  • Detection: UV detection is carried out at a wavelength of 240 nm.[3]

Workflow Visualization

The following diagram illustrates the general experimental workflow for a bioanalytical assay of spironolactone using an internal standard, from sample collection to data analysis.

Spironolactone_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Chromatography LC Separation (e.g., C18 Column) Extraction->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for spironolactone bioanalysis.

Conclusion

The use of a deuterated internal standard, such as this compound, in an LC-MS/MS assay offers significant advantages in terms of accuracy and precision for the quantification of spironolactone in biological matrices. This is primarily due to the similar physicochemical properties of the analyte and the internal standard, which compensates for variability during sample preparation and instrument analysis. While other methods like LC-APCI-MS and RP-HPLC are also viable, the LC-MS/MS method with this compound generally provides superior sensitivity and specificity, making it a robust choice for demanding bioanalytical applications in drug development. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

The Analytical Edge: Spironolactone-d6 as a Superior Internal Standard for Spironolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

In the landscape of bioanalytical research and drug development, the accurate quantification of therapeutic agents is paramount. For spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, precise measurement in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of Spironolactone-d6, a deuterated analog, with other commonly used internal standards for spironolactone quantification, supported by a review of published experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, to compensate for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. By incorporating heavy isotopes (e.g., deuterium), the molecular weight of the analyte is increased without significantly altering its physicochemical properties. This near-identical behavior ensures that the SIL internal standard experiences the same matrix effects and extraction efficiencies as the analyte, leading to more accurate and precise quantification.

Performance Comparison: this compound vs. Other Internal Standards

While direct head-to-head comparative studies are limited in published literature, a review of validated LC-MS/MS methods for spironolactone provides valuable insights into the performance of different internal standards. This guide compares the performance of this compound with a commonly used structural analog internal standard, estazolam.

Data Presentation

The following tables summarize the key performance parameters of LC-MS/MS methods for spironolactone quantification using this compound and estazolam as internal standards. It is important to note that this data is compiled from different studies and direct comparison should be interpreted with caution as experimental conditions may vary.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method Using this compound as an Internal Standard [1]

ParameterPerformance
Linearity (ng/mL)0.5 - 150
Correlation Coefficient (r²)>0.99
Intraday Precision (%RSD)0.89 - 6.00
Interday Precision (%RSD)1.20 - 10.51
Intraday Accuracy (%)96.90 - 105.08
Interday Accuracy (%)97.99 - 104.13

Table 2: Performance Characteristics of a Validated LC-APCI-MS Method Using Estazolam as an Internal Standard [2]

ParameterPerformance
Linearity (ng/mL)2 - 300
Correlation Coefficient (r²)Not explicitly stated, but linearity was achieved
Within-batch Precision (%RSD)< 10
Between-batch Precision (%RSD)< 10
Accuracy (%)85 - 115

Analysis of Performance Data

From the presented data, the method utilizing this compound as the internal standard demonstrates excellent precision and accuracy, with a wide linear range.[1] The use of a SIL internal standard is the primary reason for this high level of performance, as it effectively compensates for analytical variability.

The method employing estazolam also shows acceptable performance within typical bioanalytical method validation guidelines.[2] However, as a structural analog, estazolam's physicochemical properties differ from spironolactone, which may lead to variations in extraction recovery and ionization efficiency, potentially impacting the overall accuracy and precision of the method, especially in complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following is a synthesized experimental protocol for the quantification of spironolactone in human plasma using LC-MS/MS with this compound as the internal standard, based on published methods.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene (B1212753) chloride, 80:20 v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Cadenza CD-C18, 3.0 × 100 mm, 3 µm).[1]

    • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (B129727) (e.g., 30:70, v/v).[1]

    • Flow Rate: 0.320 mL/min.[1]

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Spironolactone: m/z 341.2 → 107.2[1]

      • This compound: m/z 347.1 → 107.2[1]

Mandatory Visualization

To provide a clearer understanding of the analytical process and the metabolic fate of spironolactone, the following diagrams have been generated.

experimental_workflow plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data

Experimental workflow for spironolactone analysis.

spironolactone_metabolism spironolactone Spironolactone canrenone (B1668266) Canrenone (active metabolite) spironolactone->canrenone Deacetylation & De-sulfhydration thiomethyl 7α-thiomethylspirolactone (active metabolite) spironolactone->thiomethyl Deacetylation sulfur_retained Sulfur-retained metabolites spironolactone->sulfur_retained sulfur_removed Sulfur-removed metabolites spironolactone->sulfur_removed sulfur_retained->thiomethyl sulfur_removed->canrenone

Simplified metabolic pathway of spironolactone.

Conclusion

Based on the analysis of available data, this compound is the superior choice as an internal standard for the quantification of spironolactone in biological matrices. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte, leading to enhanced accuracy, precision, and reliability of the analytical method. While other internal standards like estazolam can provide acceptable results, they are more susceptible to variations in matrix effects and extraction efficiency. For researchers and drug development professionals seeking the highest quality data for their studies, the use of this compound is strongly recommended.

References

A Comparative Guide to Analytical Methods for Spironolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of spironolactone (B1682167), a potassium-sparing diuretic widely used in the treatment of conditions such as heart failure and hypertension. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations. This document offers an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for spironolactone quantification is summarized below. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterHPLC-UVLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity Range 10-400 ng/mL[1]0.5-150 ng/mL[2]120-270 ng/spot[3]5-35 µg/mL[4]
Accuracy (% Recovery) >80%96.90-105.08%98.54-100.78%~100%
Precision (% RSD) <10-15%Intra-day: 0.89-6.00% Inter-day: 1.20-10.51%Intra-day: 0.84-1.85% Inter-day: 0.31-1.92%Not explicitly stated
Limit of Quantification (LOQ) 28 ng/mL2 ng/mL600 ng/spot1.4 µg/mL
Primary Application Pharmacokinetic studies, Quality controlBioequivalence studies, Trace level analysisQuality control of formulationsBulk drug and simple formulation analysis

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of spironolactone and its metabolites in biological matrices.

Sample Preparation:

  • A one-step liquid-liquid extraction is performed on plasma samples.

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: S5 ODS2 (500 mm x 4.6 mm i.d.)

  • Mobile Phase: A mixture of acetonitrile (B52724) and aqueous orthophosphoric acid (pH 3.4)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: Programmed switchover with spironolactone detected at 245 nm and its metabolite canrenone (B1668266) at 280 nm.

  • Temperature: 5°C

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for bioequivalence studies and the determination of low concentrations of spironolactone in human plasma.

Sample Preparation:

  • A one-step liquid-liquid extraction is performed using a mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v).

  • Spironolactone-d6 is used as an internal standard.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Cadenza CD-C18 (3.0 × 100 mm i.d., 3 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water:methanol (30:70, v/v).

  • Ionization Mode: Electrospray ionization in positive ion multiple reaction monitoring mode.

  • Monitored Transitions: m/z 341.2 → 107.2 for spironolactone and m/z 347.1 → 107.2 for the internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, precise, and accurate method for the simultaneous quantification of spironolactone in bulk and tablet dosage forms.

Sample Preparation:

  • Standard stock solutions of spironolactone are prepared in methanol.

  • Aliquots are spotted on the HPTLC plate.

Chromatographic Conditions:

  • Stationary Phase: Aluminium precoated plate with silica (B1680970) gel 60 F-254.

  • Mobile Phase: Toluene:Ethyl acetate:Methanol (6:4:1, v/v/v).

  • Detection: Densitometric evaluation at 231 nm.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for spironolactone. This process ensures that different analytical techniques produce comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_conclusion Conclusion A Bulk Drug/Formulation C Prepare Standard Solutions & QC Samples A->C B Biological Matrix (Plasma) B->C D HPLC-UV Analysis C->D E LC-MS/MS Analysis C->E F HPTLC Analysis C->F G Validate Each Method (Linearity, Accuracy, Precision) D->G E->G F->G H Analyze Same Samples by Each Method G->H I Statistical Comparison of Results (e.g., ANOVA, t-test) H->I J Assess Agreement & Bias I->J K Select Optimal Method J->K

Caption: Workflow for cross-validation of analytical methods.

References

Spironolactone-d6 vs. Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in achieving reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison between the deuterated internal standard, Spironolactone-d6, and structural analog internal standards for the quantification of Spironolactone (B1682167).

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is due to the close physicochemical similarity between the SIL-IS and the analyte, which allows for superior compensation of variations during sample preparation and analysis, particularly matrix effects.[1][2][3] Structural analogs, while more readily available and less expensive, can exhibit different chromatographic behavior and ionization efficiencies, potentially leading to less accurate and precise results.[2]

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are essential in LC-MS to correct for variability that can be introduced at various stages of the analytical process, including:[4][5]

  • Sample Preparation: Analyte loss can occur during extraction, dilution, and reconstitution.[4]

  • Chromatographic Separation: Inconsistent injection volumes and interactions with the chromatographic column can affect the analyte's signal.[4]

  • Mass Spectrometric Detection: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major source of error.[6][7]

An ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow to provide effective normalization.[2][5]

Head-to-Head Comparison: this compound vs. Structural Analogs

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, experiencing nearly identical matrix effects and ionization efficiencies.[1][8] Structural analogs, due to their different chemical structures, may have different retention times and be affected differently by matrix components, leading to a less effective correction.[2]

Data Presentation: Performance Comparison

The following tables summarize the expected performance differences between this compound and a typical structural analog internal standard based on established analytical validation parameters.

Parameter This compound (Deuterated IS) Structural Analog IS Rationale
Accuracy HighModerate to HighCo-elution and similar ionization behavior of this compound effectively corrects for matrix effects and other variabilities, leading to more accurate quantification.[1][2]
Precision HighModerate to HighThe consistent correction provided by a deuterated IS results in lower variability (%CV) in repeated measurements.[1]
Matrix Effect Compensation ExcellentVariableThis compound experiences the same ion suppression or enhancement as the analyte, leading to a normalized matrix factor close to 1.[7] Structural analogs may not track these changes as effectively.[7]
Recovery Correction ExcellentVariableThe physicochemical similarity of this compound to the analyte ensures that their extraction efficiencies are nearly identical across different conditions.[2]
Retention Time Nearly Identical to AnalyteDifferent from AnalyteThe minimal mass difference in deuterated standards results in almost no change in chromatographic behavior.[8]

Table 1: General Performance Comparison of Internal Standards

Validation Parameter Acceptance Criteria (Typical) Expected Outcome with this compound Expected Outcome with Structural Analog
Precision (%CV) ≤15% (≤20% at LLOQ)Typically well within limits (e.g., <10%)[9]May be closer to the upper acceptance limit
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Typically well within limits (e.g., <10%)[9]May show greater bias, especially in the presence of significant matrix effects
IS-Normalized Matrix Factor Close to 1.0Expected to be very close to 1.0May deviate significantly from 1.0, indicating poor compensation[7]

Table 2: Expected Outcomes in Bioanalytical Method Validation

Experimental Protocols

A robust validation of the bioanalytical method is crucial to ensure the suitability of the chosen internal standard.[6] The following is a generalized protocol for comparing the performance of this compound and a structural analog IS.

Objective

To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method for Spironolactone using both a deuterated internal standard (this compound) and a structural analog internal standard.

Materials
  • Spironolactone reference standard

  • This compound internal standard

  • Structural analog internal standard (e.g., Estazolam, Hydrocortisone 21-acetate)[10][11]

  • Control human plasma from at least six different sources[6]

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Liquid-liquid extraction or solid-phase extraction materials

Method
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of Spironolactone and both internal standards in a suitable organic solvent (e.g., methanol). From these, prepare working solutions for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add a fixed amount of the internal standard (either this compound or the structural analog).

    • Vortex mix briefly.

    • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene (B1212753) chloride).[9]

    • Vortex for 5-10 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of water and methanol (or acetonitrile) with a modifier like formic acid.[9][12] The gradient should be optimized to achieve good separation of Spironolactone from potential interferences.

    • Mass Spectrometric Conditions: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Optimize the multiple reaction monitoring (MRM) transitions for Spironolactone, this compound, and the structural analog IS.[9]

  • Data Analysis and Comparison:

    • Construct separate calibration curves for the methods using each internal standard by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

    • Quantify the QC samples using both calibration curves.

    • Calculate the accuracy (%bias) and precision (%CV) for each set of QCs.

    • Evaluate matrix effects by comparing the analyte/IS peak area ratio in post-extraction spiked samples from different plasma sources to the ratio in a neat solution.[6][7]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Validation Method Validation (Accuracy, Precision, Matrix Effect) Quantification->Validation

Caption: Bioanalytical workflow for Spironolactone quantification.

G cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance Deuterated This compound Similar Nearly Identical to Analyte Deuterated->Similar leads to Analog Structural Analog Different Different from Analyte Analog->Different leads to High_Confidence High Confidence in Data (Accurate & Precise) Similar->High_Confidence results in Lower_Confidence Potential for Inaccuracy & Imprecision Different->Lower_Confidence results in

Caption: Logical relationship of IS choice to data quality.

Conclusion

The experimental data and theoretical principles strongly support the use of this compound as the preferred internal standard for the bioanalysis of Spironolactone.[1][2][3] Its ability to closely mimic the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, resulting in more accurate and precise data.[1][7] While a structural analog may be a viable alternative when a deuterated standard is unavailable, thorough method validation is critical to ensure it provides adequate performance for the intended application.[1] Ultimately, the investment in a stable isotope-labeled internal standard like this compound enhances the reliability and robustness of the bioanalytical method, leading to higher confidence in the generated data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

References

Stability of Spironolactone-d6 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Spironolactone-d6, a deuterated analog of the potassium-sparing diuretic spironolactone (B1682167), is a commonly employed internal standard. This guide provides a comprehensive assessment of its stability in biological samples, offering a comparison with other potential internal standards and detailing the experimental protocols for stability evaluation.

Comparative Stability of Internal Standards for Spironolactone Bioanalysis

The stability of an internal standard is a critical parameter that must be thoroughly evaluated during bioanalytical method validation to ensure it accurately reflects the behavior of the analyte from sample collection to analysis. The data presented below, extracted from various bioanalytical method validation reports, summarizes the stability of deuterated internal standards for spironolactone under various storage and handling conditions.

Internal StandardMatrixStability ConditionDurationStability Assessment (% Change / Conclusion)Reference
Spironolactone-d7 Human PlasmaFreeze-Thaw5 cycles (at -65 ± 10°C)LQC: 3.4%, HQC: 5.4%, DQC: -6.3%[1]
Human PlasmaShort-Term (Bench-Top)Up to 17.0 hours (Room Temp)LQC: 5.3%, HQC: 4.8%, DQC: -6.5%[1]
Human PlasmaLong-TermUp to 433 days at -65 ± 10°CDQC: -3.5%, HQC: 0.3%, LQC: 10.5%[1]
Human PlasmaLong-TermUp to 433 days at -22 ± 5°CDQC: -4.4%, HQC: 0.9%, LQC: 3.7%[1]
Human PlasmaPost-Preparative (Autosampler)123.0 hours (within 2 to 8°C)LQC: 1.5%, HQC: -1.0%[1]
Canrenone-d6 Human PlasmaBench-Top / Short-TermAt least 22 hours and 7 minutes at 2-8°CStable[2]
Human PlasmaFreeze-ThawAt least 4 cycles at ~ -20°CStable[2]
Human PlasmaLong-TermAt least 141 days at ~ -20°CStable[2]

LQC: Low Quality Control, HQC: High Quality Control, DQC: Dilution Quality Control. The acceptance criterion for stability is typically a deviation of no more than ±15% from the nominal concentration.

Experimental Protocols for Stability Assessment

The stability of deuterated internal standards in biological matrices is evaluated through a series of experiments designed to mimic the conditions that samples may encounter during handling, storage, and analysis.

Freeze-Thaw Stability
  • Objective: To assess the stability of the internal standard after repeated freezing and thawing cycles.

  • Protocol:

    • Spike a known concentration of the internal standard (e.g., Spironolactone-d7) into at least three replicates of the biological matrix (e.g., human plasma) at low and high concentration levels.

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this freeze-thaw cycle for a specified number of times (typically 3 to 5 cycles).

    • After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.

    • Compare the mean concentration of the stability samples against freshly prepared comparison samples. The deviation should be within ±15%.[1][2]

Short-Term (Bench-Top) Stability
  • Objective: To evaluate the stability of the internal standard in the biological matrix at room temperature for a period that reflects the sample handling time in the laboratory.

  • Protocol:

    • Spike the internal standard into at least three replicates of the biological matrix at low and high concentrations.

    • Keep the samples at room temperature for a specified duration (e.g., 4, 6, or 24 hours).

    • After the specified time, process and analyze the samples.

    • Compare the results to freshly prepared samples. The deviation should be within ±15%.[1][2]

Long-Term Stability
  • Objective: To determine the stability of the internal standard in the biological matrix under the intended long-term storage conditions.

  • Protocol:

    • Prepare a set of stability samples by spiking the internal standard into the biological matrix at low and high concentrations.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C or -70°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them.

    • The concentrations are compared to the nominal concentration, and the deviation should be within ±15%.[1][2]

Post-Preparative (Autosampler) Stability
  • Objective: To assess the stability of the processed samples (extracts) in the autosampler.

  • Protocol:

    • Process spiked matrix samples to obtain the final extracts ready for injection.

    • Place the extracts in the autosampler and store them under the conditions of the autosampler (e.g., 4°C) for a duration that is at least as long as the expected run time of an analytical batch.

    • Analyze the samples at the beginning and end of this period.

    • The results should not deviate by more than ±15% from the initial analysis.[1]

Workflow and Pathway Diagrams

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis & Evaluation Prep_IS Prepare Internal Standard Stock Solution Spike_Matrix Spike Biological Matrix (Low & High QC) Prep_IS->Spike_Matrix FT_Stability Freeze-Thaw (Multiple Cycles) Spike_Matrix->FT_Stability ST_Stability Short-Term (Bench-Top) Spike_Matrix->ST_Stability LT_Stability Long-Term (Frozen Storage) Spike_Matrix->LT_Stability Sample_Processing Sample Processing (e.g., SPE, LLE) Spike_Matrix->Sample_Processing Freshly Prepared Comparison Samples FT_Stability->Sample_Processing ST_Stability->Sample_Processing LT_Stability->Sample_Processing PP_Stability Post-Preparative (Autosampler) LCMS_Analysis LC-MS/MS Analysis PP_Stability->LCMS_Analysis Sample_Processing->PP_Stability Processed Extract Sample_Processing->LCMS_Analysis Data_Evaluation Data Evaluation (% Deviation < 15%) LCMS_Analysis->Data_Evaluation

Caption: Workflow for assessing the stability of an internal standard.

Conclusion

The available data indicates that deuterated internal standards for spironolactone, such as Spironolactone-d7 and Canrenone-d6, exhibit excellent stability in human plasma under typical bioanalytical laboratory conditions. This stability is crucial for the generation of high-quality pharmacokinetic and toxicokinetic data. Researchers can confidently use these internal standards in their bioanalytical methods, provided that proper validation, including the stability assessments detailed in this guide, is performed according to regulatory guidelines. The choice between different deuterated analogs may depend on commercial availability and the specific requirements of the analytical method.

References

Navigating the Matrix: A Comparative Guide to Spironolactone-d6 Internal Standard Performance Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites in various biological matrices is a cornerstone of preclinical and clinical research. The use of a stable isotope-labeled internal standard, such as Spironolactone-d6, is a widely accepted strategy to compensate for matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. However, the efficacy of this compensation can vary significantly across different tissue types due to their diverse biochemical compositions. This guide provides a comparative evaluation of the matrix effect for this compound in different biological tissues, supported by experimental protocols and data-driven insights to aid in robust bioanalytical method development.

The inherent complexity of biological matrices can lead to ion suppression or enhancement, collectively known as the matrix effect, which can compromise the accuracy and precision of LC-MS/MS assays. While this compound is a suitable internal standard for the analysis of spironolactone (B1682167) in human plasma, its performance in more complex tissues such as the liver, kidney, and brain requires careful evaluation. This is because the type and concentration of endogenous components like phospholipids, proteins, and salts, which are major contributors to matrix effects, differ substantially among these tissues.

Comparative Analysis of Matrix Effects

A comprehensive literature review reveals a significant focus on the bioanalysis of spironolactone in human plasma, with limited direct comparative studies on the matrix effect of this compound across different tissues. The data available for plasma indicates that with appropriate sample preparation, the matrix effect can be effectively managed. However, the analysis of spironolactone in tissue homogenates presents greater challenges.

Based on the general principles of bioanalysis, a qualitative comparison of expected matrix effects in different tissues is presented below. Tissues with higher lipid and protein content, such as the brain and liver, are generally expected to exhibit more significant matrix effects compared to plasma.

TissueMajor Endogenous InterferencesExpected Matrix Effect Severity (Relative to Plasma)Mitigation Strategies
Plasma Phospholipids, proteinsBaselineProtein precipitation, liquid-liquid extraction, solid-phase extraction
Liver High levels of phospholipids, proteins, and metabolic enzymesHighAdvanced sample cleanup (e.g., phospholipid removal plates, multiple extraction steps), optimized chromatography
Kidney High salt content, various organic acids and basesModerate to HighDilution, solid-phase extraction with specific sorbents, gradient elution
Brain High lipid content (myelin), neurotransmitters, proteinsHighLiquid-liquid extraction with non-polar solvents, phospholipid removal techniques, careful optimization of chromatographic conditions

Experimental Protocol for Matrix Effect Evaluation

To ensure the reliability of bioanalytical data, a thorough evaluation of the matrix effect is crucial during method development and validation. The following protocol outlines a standard procedure for assessing the matrix effect of this compound in various tissue homogenates.

Objective: To quantify the matrix effect of this compound in plasma, liver, kidney, and brain tissue homogenates.

Materials:

  • Blank tissue homogenates (plasma, liver, kidney, brain) from at least six different sources.

  • Spironolactone and this compound reference standards.

  • LC-MS/MS system.

  • Appropriate solvents and reagents for sample preparation.

Procedure:

  • Preparation of Spiked Samples:

    • Set 1 (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a concentration representative of the intended study samples.

    • Set 2 (Post-Extraction Spike): Extract blank tissue homogenates using the developed sample preparation method. Spike the extracted matrix with this compound to the same final concentration as in Set 1.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (n≥6) of both sets of samples using the developed LC-MS/MS method.

  • Calculation of Matrix Effect:

    • The matrix effect is calculated as the ratio of the peak area of this compound in the post-extraction spiked samples (Set 2) to the peak area in the neat solution (Set 1), expressed as a percentage.

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The coefficient of variation (CV%) of the matrix effect across the different sources should be ≤15%.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the matrix effect.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Neat_Solution Prepare Neat Solution (IS in Solvent) Analysis LC-MS/MS Analysis Neat_Solution->Analysis Blank_Matrix Prepare Blank Matrix (Tissue Homogenate) Extract_Matrix Extract Blank Matrix Blank_Matrix->Extract_Matrix Post_Spike Post-Extraction Spike (Add IS to Extracted Matrix) Extract_Matrix->Post_Spike Post_Spike->Analysis Calculation Calculate Matrix Effect (Area_PostSpike / Area_Neat) * 100 Analysis->Calculation

Workflow for Matrix Effect Evaluation.

Alternative Approaches to Mitigate Matrix Effects

When significant and variable matrix effects are observed, even with a deuterated internal standard, several strategies can be employed:

  • Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) with more selective sorbents or phospholipid removal plates can provide cleaner extracts.

  • Chromatographic Optimization: Modifying the mobile phase composition, gradient profile, or using a different stationary phase can help to separate the analyte and internal standard from co-eluting matrix components.

  • Alternative Internal Standards: If this compound proves to be inadequate for a specific tissue due to differential matrix effects, exploring other structural analogs or a different stable isotope-labeled version of spironolactone with a higher degree of deuteration could be considered. For instance, some studies have utilized other compounds like estazolam as an internal standard for spironolactone analysis in plasma.[1]

  • Different Ionization Techniques: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1]

Conclusion

The selection and validation of an appropriate internal standard are critical for the development of robust and reliable bioanalytical methods. While this compound is a proven internal standard for the quantification of spironolactone in plasma, its applicability to more complex tissues like the liver, kidney, and brain must be rigorously evaluated on a case-by-case basis. The expected increase in matrix effect severity in these tissues necessitates a thorough investigation and may require the implementation of more advanced sample preparation techniques or alternative analytical strategies. By following a systematic approach to matrix effect evaluation as outlined in this guide, researchers can ensure the generation of high-quality data for pharmacokinetic and toxicokinetic studies, ultimately contributing to the successful development of new therapeutics. The lack of direct comparative studies highlights a research gap and underscores the importance of conducting tissue-specific validations rather than extrapolating from plasma data.

References

limit of detection and quantification for spironolactone with Spironolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of spironolactone (B1682167) and its metabolites is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for spironolactone, with a focus on methods employing Spironolactone-d6 as an internal standard, alongside other analytical approaches.

Performance Comparison: LOD & LOQ

The selection of an analytical method is often dictated by the required sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally yields the highest sensitivity. The data presented below, compiled from various validated methods, demonstrates this performance advantage.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS This compound Human Plasma Not explicitly stated, but LLOQ is 0.5 ng/mL [1]0.5 ng/mL [1]
LC-MS/MSNot specifiedBlood PlasmaNot explicitly stated, but LLOQ is close to 0.5 ng/mL[2]~0.5 ng/mL
HPLC-APCI-MSEstazolamHuman PlasmaNot specified2 ng/mL
LC-MSNot specifiedPlasma70 ng/mL200 ng/mL
HPLC-UVNot specifiedDermatological Formulations50 ng/mL157 ng/mL
RP-HPLCNot specifiedPharmaceutical Dosage Form2100 ng/mL6300 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the highly sensitive LC-MS/MS method using this compound and an alternative HPLC-UV method.

LC-MS/MS Method with this compound

This method is suitable for the quantification of spironolactone in human plasma and is characterized by its high sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an appropriate volume of the internal standard working solution (this compound).

  • Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water:methanol (30:70, v/v)

  • Flow Rate: A gradient flow rate is applied (e.g., 320 µL/min for a set duration, then adjusted).

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Spironolactone: m/z 341.2 → 107.2

    • This compound (IS): m/z 347.1 → 107.2

Alternative Method: HPLC-UV

This method is often employed for the analysis of pharmaceutical formulations and may be suitable when the ultra-high sensitivity of LC-MS/MS is not required.

1. Sample Preparation

  • Sample preparation is dependent on the matrix. For dermatological formulations, this may involve dissolution in a suitable solvent followed by filtration.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol-water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of spironolactone using LC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Spironolactone calibration_curve->quantification

Caption: Workflow for Spironolactone Quantification by LC-MS/MS.

References

A Comparative Guide to Spironolactone Extraction Methods for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of spironolactone (B1682167) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of extraction method significantly impacts the reliability, sensitivity, and efficiency of the analysis. This guide provides a comparative overview of common extraction techniques for spironolactone, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The three most prevalent techniques for extracting spironolactone from biological samples, such as plasma and urine, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, and susceptibility to matrix effects.

Performance Comparison of Extraction Methods

The following table summarizes the quantitative performance of different extraction methods for spironolactone and its metabolites based on published literature. These parameters are crucial for evaluating the effectiveness of each technique.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP) followed by SPE
Analyte(s) Spironolactone and its metabolitesSpironolactone and its metabolitesSpironolactone and its metabolites
Matrix Plasma, UrinePlasmaPaediatric Plasma
Recovery > 80% in plasma, > 72% in urine[1]> 80%[2]Not explicitly stated, but method was successful
Linearity Range 6.25-400 ng/mL (plasma), 31.25-2000 ng/mL (urine)[1]10-400 ng/mL for spironolactone[2]30-1000 ng/mL for spironolactone[3]
Limit of Quantification (LOQ) 6.25 ng/mL (plasma)10 ng/mL28 ng/mL for spironolactone
Precision (%RSD) 0.8% to 12.5%< 10% (except at LOQ, 12-15%)Not explicitly stated, but method was deemed precise
Accuracy -12.1% to 7.4% of nominal valuesWithin acceptable limitsNot explicitly stated, but method was deemed accurate

Experimental Workflows

The selection of an extraction method is often guided by the desired level of sample cleanup, the complexity of the biological matrix, and the sensitivity requirements of the analytical instrument. Below is a generalized workflow for the extraction and analysis of spironolactone.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Optional for cleaner samples LLE Liquid-Liquid Extraction (LLE) (e.g., with MTBE:Methylene (B1212753) Chloride) Sample->LLE Direct Extraction Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Generalized workflow for spironolactone extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in this guide.

Solid-Phase Extraction (SPE)

This method is suitable for the determination of spironolactone and its metabolites in both plasma and urine.

  • Sample Pre-treatment: Plasma and urine samples are prepared for extraction.

  • SPE Cartridges: C18 and CN solid-phase extraction cartridges are used sequentially.

  • Extraction Process:

    • The sample is loaded onto the C18 cartridge.

    • The cartridge is washed to remove interferences.

    • The analytes are eluted from the C18 cartridge.

    • The eluate is then passed through a CN cartridge for further purification.

    • The final eluate is collected.

  • Post-Extraction: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Liquid-Liquid Extraction (LLE)

This one-step extraction method is effective for the analysis of spironolactone and its major active metabolites in human plasma.

  • Extraction Solvent: A mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v) is used as the extraction solvent.

  • Extraction Process:

    • An aliquot of plasma is mixed with the extraction solvent.

    • The mixture is vortexed to ensure thorough mixing and extraction of the analytes into the organic layer.

    • The mixture is centrifuged to separate the aqueous and organic layers.

    • The organic layer containing the analytes is transferred to a clean tube.

  • Post-Extraction: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis by HPLC or LC-MS/MS.

Protein Precipitation (PP) followed by Solid-Phase Extraction (SPE)

This combined approach is particularly useful for complex matrices like paediatric plasma samples.

  • Protein Precipitation:

    • 200 µL of plasma is treated with a precipitating agent (e.g., methanol) to denature and precipitate proteins.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for further purification.

  • Solid-Phase Extraction:

    • The supernatant from the protein precipitation step is loaded onto an SPE cartridge.

    • The cartridge is washed to remove residual impurities.

    • Spironolactone and its metabolites are eluted from the cartridge.

  • Post-Extraction: The eluate is processed for HPLC analysis.

Conclusion

The choice of an appropriate extraction method for spironolactone analysis is a critical decision that depends on the specific requirements of the study.

  • Solid-Phase Extraction (SPE) generally offers high recovery and cleaner extracts, making it suitable for sensitive analyses.

  • Liquid-Liquid Extraction (LLE) provides a simpler and often faster alternative, with good recovery rates, though it may be less effective at removing all matrix interferences.

  • Protein Precipitation (PP) is a straightforward method for initial sample cleanup, but it is often used in combination with SPE for more complex matrices to achieve the desired level of purity.

Researchers should carefully consider the trade-offs between method complexity, cost, and the required analytical performance when selecting an extraction strategy for spironolactone quantification. The validation of the chosen method is essential to ensure accurate and reliable results.

References

Safety Operating Guide

Proper Disposal of Spironolactone-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Spironolactone-d6 with stringent safety measures due to its classification as a hazardous substance. This guide provides essential procedural steps for its safe and compliant disposal.

Spironolactone, the parent compound of this compound, is recognized as a hazardous substance suspected of causing cancer and potentially damaging fertility.[1][2][3][4] Consequently, this compound should be handled with the same level of caution. The primary route for disposal is through an approved hazardous waste disposal plant, in accordance with all local and national regulations.[2] Environmental release of this compound must be avoided.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all safety precautions. The use of appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling hazardous compounds.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat to prevent skin contact.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of dust or aerosol generation.

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound waste with other non-hazardous laboratory waste.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container.

  • Waste Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) regulations for healthcare facilities prohibit the flushing of hazardous waste pharmaceuticals.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and local regulations.

Hazard Summary

Hazard ClassificationDescription
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage fertility.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Acute Toxicity Harmful if swallowed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a dedicated, labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a dedicated, labeled liquid hazardous waste container. is_solid->liquid_waste Liquid seal_container Securely seal the container. solid_waste->seal_container liquid_waste->seal_container store_waste Store in a designated hazardous waste storage area. seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end Disposal Complete contact_ehs->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your institution's specific protocols for hazardous waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Spironolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Spironolactone-d6. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.

This compound, a deuterated analog of Spironolactone, is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child, with the potential to cause organ damage through prolonged or repeated exposure.[2][3][4][5] Adherence to the following guidelines is critical to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are required for any potential skin contact. Gloves must be inspected before use and disposed of after handling the material.
Eye and Face Protection Safety glasses with side shields or gogglesEssential for preventing eye contact with the powder. A full-face shield may be necessary for operations with a higher risk of splashing or dust generation.
Body Protection Laboratory coatA lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when engineering controls are insufficient or during spill cleanup. For high-energy operations that may generate dust, a tight-fitting full-face respirator with HEPA filters is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.

  • Pre-use Inspection: Before starting any work, ensure all safety equipment, including the fume hood and emergency eyewash station, is functioning correctly.

2. Handling the Compound:

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even after removing gloves.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Collection:

  • Segregation: All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Spill Cleanup:

  • Containment: In the event of a spill, contain the material to prevent it from spreading.

  • Cleanup Procedure: For minor spills, use a damp cloth or a vacuum cleaner equipped with a HEPA filter to clean up the material, avoiding dust generation. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Protection: Personnel involved in the cleanup must wear appropriate PPE, including a respirator.

3. Final Disposal:

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, etc.) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_compound Handle Compound Carefully (Avoid Dust) don_ppe->handle_compound Proceed to Handling weigh_transfer Weigh and Transfer handle_compound->weigh_transfer decontaminate Decontaminate Work Surfaces weigh_transfer->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste in Labeled Container doff_ppe->collect_waste Segregate Contaminated PPE store_waste Store Waste Securely collect_waste->store_waste dispose_waste Dispose via Approved Hazardous Waste Stream store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, you can ensure the well-being of your laboratory personnel and maintain the integrity of your research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。